Fluorenone
Description
9-Fluorenone has been reported in Vitis vinifera with data available.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
fluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQWCDOCJODRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049307 | |
| Record name | 9-Fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow solid; [HSDB] Yellow chips; [MSDSonline] | |
| Record name | 9H-Fluoren-9-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluorenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
341.5 °C @ 760 MM HG | |
| Record name | FLUORENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ALCOHOL, ACETONE, BENZENE; VERY SOL IN ETHER, TOLUENE, HOT BENZENE, Insoluble in water. Soluble in oxygenated and aromatic solvents | |
| Record name | FLUORENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1300 @ 99 °C/4 °C | |
| Record name | FLUORENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000572 [mmHg] | |
| Record name | Fluorenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
YELLOW RHOMBIC BIPYRAMIDAL CRYSTALS FROM ALCOHOL, BENZENE-PETROLEUM ETHER | |
CAS No. |
486-25-9 | |
| Record name | Fluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluorenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluoren-9-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-FLUORENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ9T83S2AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUORENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
84 °C | |
| Record name | FLUORENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Exploring the Biological Activity of Novel Fluorenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorenone, a tricyclic aromatic organic compound, and its derivatives have garnered significant attention in medicinal chemistry and material sciences.[1] The rigid and planar structure of the fluorene nucleus serves as a versatile scaffold for the design of novel bioactive compounds, allowing for the introduction of various functional groups to target specific cellular processes.[2][3] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][4] Their mechanisms of action are diverse, often involving DNA intercalation, generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of critical enzymes. This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel this compound derivatives, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Data Presentation: Biological Activity of this compound Derivatives
The biological efficacy of this compound derivatives has been quantified across numerous studies. The following tables summarize the cytotoxic, antimicrobial, and enzyme inhibitory activities of selected novel compounds.
Table 1: Anticancer Activity of Novel this compound Derivatives
| Compound/Derivative Class | Cell Line | Assay Type | IC50 | Reference |
| Fluorene-Triazole Hybrid (LSO272) | MOLM-13 (Leukemia) | Not Specified | 12.5 µM | |
| Fluorene-Triazole Hybrid (LSO278) | HCT-116 (Colon Carcinoma) | Not Specified | 23.4 µM | |
| Fluorene-Triazole Hybrid (LSO278) | MDA-MB-231 (Breast Cancer) | Not Specified | 34.3 µM | |
| 9-oxo-9H-fluorene derivative | T47D, HCT 116, SNU 398 | Not Specified | 0.15 - 0.29 µM | |
| Fluorene-9-malononitrile (Compound 8g) | HCT-116 (Colon Carcinoma) | Not Specified | 5.6 µM | |
| 2,7-dichloro-9H-fluorene-based azetidinones | A-549 (Lung Carcinoma) | Not Specified | Remarkable Activity | |
| 2,7-dichloro-9H-fluorene-based azetidinones | MDA-MB-231 (Breast Cancer) | Not Specified | Remarkable Activity |
Table 2: Antimicrobial Activity of Novel this compound Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric | Value | Reference |
| 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) | Candida albicans (Planktonic) | Growth Inhibition | Effective at 5 µg/mL | |
| 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) | Candida albicans (Biofilm) | Biofilm Inhibition | 97% at 10 µg/mL | |
| Fluorene-9-acetic acid (FAA) | Candida albicans (Biofilm) | Biofilm Inhibition | 89% at 10 µg/mL | |
| 2,7-dichloro-9H-fluorene azetidinone (6l) | S. aureus & MRSA | MIC | 31.25 µg/mL | |
| 2,7-dichloro-9H-fluorene azetidinones (6j, 6k, 6l, 6m) | E. coli | MIC | 15.6 - 31.25 µg/mL | |
| O-aryl-carbamoyl-oxymino-fluorenes | Various Bacteria & Fungi | MIC | 0.156–10 mg/mL | |
| O-aryl-carbamoyl-oxymino-fluorenes | Various Bacteria & Fungi | MBIC | 0.009–1.25 mg/mL |
Table 3: Enzyme Inhibitory Activity of Novel this compound Derivatives
| Compound/Derivative | Target Enzyme | Inhibition Metric (IC50) | Reference |
| This compound Sulfonamide (3e) | SARS-CoV-2 Mpro | 23 ± 3.4 µM | |
| This compound Sulfonamide (3e) | SARS-CoV-2 PLpro | 6.33 ± 0.5 µM | |
| This compound Sulfonamide (3h) | SARS-CoV-2 PLpro | 5.94 ± 1.0 µM | |
| This compound Derivative (Compound 32) | Pyruvate Dehydrogenase Kinase (PDHK2) | ~700-fold boost from initial hit |
Experimental Protocols & Methodologies
Detailed and reproducible experimental design is critical for the evaluation of novel compounds. The following sections outline standard protocols for the synthesis and biological characterization of this compound derivatives.
General Synthesis of this compound Derivatives (Thiosemicarbazone Example)
The synthesis of this compound derivatives can be achieved through various classical and novel approaches. A common method is the condensation reaction to form Schiff bases and subsequent derivatives.
Principle: This protocol describes the synthesis of this compound thiosemicarbazones via a condensation reaction between a ketone (9-fluorenone) and a substituted thiosemicarbazide.
Procedure:
-
Reactant Preparation: Prepare equimolar solutions of the substituted thiosemicarbazide and 9-fluorenone in a suitable solvent, such as ethanol.
-
Reaction Setup: Add the thiosemicarbazide solution to a stirred solution of 9-fluorenone. Add 2-3 drops of a catalyst, such as glacial acetic acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux at 80–100 °C for 5-6 hours.
-
Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to allow the product to crystallize. Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final pure compound.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FTIR, NMR (¹H and ¹³C), and Mass Spectrometry.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is dissolved and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V/PI Staining Assay
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a marker for membrane integrity. PI cannot enter live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the this compound derivative at the desired concentration and for a specific duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate four populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the this compound derivative is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth is assessed after incubation by visual inspection or by measuring optical density.
Procedure:
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microbes in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanisms of Action
Anticancer Activity: Induction of Apoptosis
A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on fluorene-9-malononitrile derivatives suggest a multi-faceted approach involving the generation of reactive oxygen species (ROS) and the disruption of key cell survival pathways. The accumulation of intracellular ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic signaling cascades. Concurrently, these derivatives can suppress pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK, further sensitizing cancer cells to apoptosis.
Antimicrobial and Antibiofilm Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. This compound derivatives have emerged as promising candidates, exhibiting activity against both planktonic (free-floating) cells and organized biofilm communities. The hydrophobic nature of the fluorene scaffold may enable interaction with and disruption of microbial membranes. Furthermore, certain derivatives have shown potent antibiofilm activity, inhibiting the formation of these resilient microbial structures at concentrations that do not affect planktonic cell growth, suggesting a distinct mechanism of action against biofilm development. The incorporation of these compounds into nanoparticles has also been shown to substantially improve their activity against planktonic microorganisms.
Conclusion
Novel this compound derivatives represent a highly promising and versatile class of compounds for drug discovery and development. Their structural tractability allows for the fine-tuning of biological activity across a range of therapeutic areas, including oncology, infectious diseases, and neurology. The data and protocols presented in this guide underscore the significant cytotoxic, antimicrobial, and enzyme-inhibitory potential of these scaffolds. Future research should continue to focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic investigations to fully elucidate their modes of action, paving the way for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
Fluorenone: A Technical Guide on a Key Polycyclic Aromatic Hydrocarbon for Researchers and Drug Development Professionals
Introduction: Fluorenone, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₃H₈O, is a prominent compound of interest in environmental science, toxicology, and pharmaceutical development. Characterized by a fluorene molecule with a ketone group at position 9, this yellow crystalline solid is a product of incomplete combustion of organic materials and is also found in coal tar. Its unique chemical structure and biological reactivity have made it a focal point for researchers investigating the toxicological effects of PAHs and for scientists exploring its potential as a scaffold in drug design. This technical guide provides an in-depth overview of this compound, focusing on its role in cellular signaling pathways, relevant experimental protocols, and quantitative data pertinent to its biological activity.
Physicochemical Properties and Environmental Significance
This compound is a solid at room temperature with low water solubility and moderate volatility.[1] It is recognized as an environmental contaminant due to its persistence and potential for bioaccumulation.[2][3] The physicochemical properties of this compound are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈O | [4] |
| Molar Mass | 180.21 g/mol | [4] |
| Melting Point | 84 °C | |
| Boiling Point | 341.5 °C | |
| Water Solubility | Insoluble | |
| log Kow | 3.58 | |
| Vapor Pressure | 5.72 x 10⁻⁵ mmHg |
Table 1: Physicochemical Properties of this compound
Toxicological Profile: Genotoxicity and Cellular Effects
This compound and its derivatives have been shown to exhibit genotoxic effects. For instance, 2,4,7-trinitro-9-fluorenone (TNF), a derivative of this compound, has demonstrated potent mutagenic activity in various cell types. Studies have shown that TNF can induce both frameshift and base-pair substitution mutations. The genotoxic and cytotoxic effects of TNF are summarized in Table 2.
| Cell Line | Effect | Concentration Range | Reference |
| Salmonella typhimurium | Frameshift and base-pair substitution mutations | Not specified | |
| Human teratocarcinoma (PA1) | Inhibition of DNA synthesis, cytotoxicity, induction of sister-chromatid exchanges | 0.2-5 µg/mL (cytotoxicity), 0.003-0.2 µg/mL (SCEs) | |
| Mouse Sertoli (TM4) | Inhibition of DNA synthesis, cytotoxicity, induction of sister-chromatid exchanges | 0.2-5 µg/mL (cytotoxicity), 0.003-0.2 µg/mL (SCEs) | |
| Rat hepatoma (RL12) | Inhibition of DNA synthesis, cytotoxicity, induction of sister-chromatid exchanges | 0.2-5 µg/mL (cytotoxicity), 0.003-0.2 µg/mL (SCEs) | |
| Chinese hamster ovary (CHO-K1) | Inhibition of DNA synthesis, cytotoxicity, mutagenicity at the hprt locus | 0.2-5 µg/mL (cytotoxicity), 0.001-1 µg/mL (mutagenicity) |
Table 2: Genotoxic and Cytotoxic Effects of 2,4,7-trinitro-9-fluorenone (TNF)
Role in Cellular Signaling Pathways
While research on the direct signaling pathways of this compound is ongoing, studies on its derivatives provide significant insights into its potential mechanisms of action. A novel fluorene derivative, 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), has been shown to induce apoptosis in human hepatocellular carcinoma (HCC) cells through a pathway involving the generation of reactive oxygen species (ROS) and the modulation of key signaling cascades.
MSDF-Induced Apoptosis in Hepatocellular Carcinoma Cells
The proposed signaling pathway for MSDF-induced apoptosis in HCC cells begins with the intracellular accumulation of the compound, leading to a disruption of cellular homeostasis and a subsequent increase in ROS production. This elevation in ROS triggers cellular apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (receptor-mediated) pathways. Concurrently, the cells initiate autophagy as a survival mechanism against oxidative stress. The MAPK/ERK and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation, are suppressed during this process. Furthermore, MSDF induces anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.
Experimental Protocols for Studying this compound
To investigate the biological effects of this compound and its derivatives, a variety of in vitro assays are employed. The following sections detail the methodologies for key experiments.
Cytotoxicity Assays
1. MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (or its derivatives) and a vehicle control for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker of cytotoxicity.
-
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
-
DNA Damage Analysis
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
-
Protocol:
-
Treat cells with this compound as described previously.
-
Harvest and resuspend the cells in low-melting-point agarose.
-
Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in a lysis solution to remove cell membranes and proteins.
-
Place the slides in an electrophoresis tank containing an alkaline or neutral buffer and apply an electric field.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analyze the comet images using appropriate software to quantify DNA damage.
-
Gene Expression Analysis
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes involved in signaling pathways affected by this compound.
-
Principle: RNA is extracted from treated cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified using gene-specific primers in the presence of a fluorescent dye that binds to double-stranded DNA. The amount of fluorescence is proportional to the amount of amplified product, allowing for the quantification of initial mRNA levels.
-
Protocol:
-
Treat cells with this compound and a vehicle control.
-
Isolate total RNA using a suitable extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
Perform qRT-PCR using a real-time PCR system with gene-specific primers for target genes (e.g., BAX, BCL2, CASP3, CASP9) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
This compound in Drug Development
The rigid, planar structure of the this compound core makes it an attractive scaffold for the design of novel therapeutic agents. Derivatives of this compound have been investigated for a range of biological activities, including:
-
Anticancer Activity: As demonstrated by the MSDF derivative, modifications to the this compound structure can yield compounds with potent pro-apoptotic effects in cancer cells.
-
Antiviral and Antibiotic Properties: Certain this compound derivatives have shown promise as antiviral and antibacterial agents.
-
Antimalarial Drugs: this compound is utilized in the manufacturing of pharmaceuticals, including antimalarial drugs.
The development of this compound-based drugs often involves synthesizing a library of derivatives and screening them for activity against specific biological targets. Structure-activity relationship (SAR) studies are then conducted to optimize the lead compounds for improved efficacy and reduced toxicity.
Conclusion
This compound is a polycyclic aromatic hydrocarbon with significant environmental and toxicological implications. Its ability to induce genotoxicity and modulate cellular signaling pathways underscores the importance of understanding its mechanisms of action. For drug development professionals, the this compound scaffold presents a versatile platform for the design of novel therapeutics targeting a range of diseases. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological effects of this compound and to unlock its potential in the development of new medicines. Continued research into the specific cellular targets and signaling cascades affected by this compound will be crucial for both assessing its health risks and harnessing its therapeutic possibilities.
References
- 1. Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aryl Hydrocarbon Receptor as a Modulator of Anti-viral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation of the aryl hydrocarbon receptor affects activation and function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Fluorenone-Based Antimicrobials: A Technical Guide to Their Discovery, Investigation, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, fluorenone and its derivatives have emerged as a promising class of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and investigation of this compound-based antimicrobial agents, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanism of action.
Quantitative Antimicrobial Activity of this compound Derivatives
The antimicrobial efficacy of various this compound derivatives has been evaluated against a broad spectrum of pathogenic bacteria and fungi. The data, summarized below, highlights the potential of these compounds, with some exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.
Table 1: Minimum Inhibitory Concentration (MIC) of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives
| Compound | Structure (R group) | E. faecalis (mg/mL) | S. aureus (mg/mL) | P. aeruginosa (mg/mL) | E. coli (mg/mL) | C. albicans (mg/mL) |
| 1a | -C₆H₅ | 2.5 | 0.156 | >10 | 5 | 10 |
| 1b | -C₆H₄(CH₃)(3) | 5 | 0.312 | >10 | 10 | 2.5 |
| 1c | -C₆H₄(Cl)(3) | 1.25 | 0.156 | >10 | 2.5 | 5 |
| 1d | -C₆H₄(Cl)₂(3,4) | 0.625 | 0.156 | 10 | 1.25 | 5 |
Data sourced from studies on O-aryl-carbamoyl-oxymino-fluorene derivatives, which have demonstrated notable activity, particularly against Gram-positive bacteria.[1]
Table 2: Minimum Bactericidal Concentration (MBC) of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives
| Compound | E. faecalis (mg/mL) | S. aureus (mg/mL) | P. aeruginosa (mg/mL) | E. coli (mg/mL) | C. albicans (mg/mL) |
| 1a | 5 | 0.312 | >10 | 10 | >10 |
| 1b | 10 | 0.625 | >10 | >10 | 5 |
| 1c | 2.5 | 0.312 | >10 | 5 | 10 |
| 1d | 1.25 | 0.312 | >10 | 2.5 | 10 |
The bactericidal activity of these compounds often mirrors their inhibitory concentrations, suggesting a cidal rather than static mode of action for some derivatives against susceptible strains.[1]
Table 3: Minimum Biofilm Inhibitory Concentration (MBIC) of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives
| Compound | E. faecalis (mg/mL) | S. aureus (mg/mL) | P. aeruginosa (mg/mL) | E. coli (mg/mL) | C. albicans (mg/mL) |
| 1a | 1.25 | 0.019 | >5 | 2.5 | 5 |
| 1b | 2.5 | 0.039 | >5 | 5 | 1.25 |
| 1c | 0.625 | 0.009 | >5 | 1.25 | 2.5 |
| 1d | 0.312 | 0.009 | 5 | 0.625 | 2.5 |
Notably, several O-aryl-carbamoyl-oxymino-fluorene derivatives have shown potent activity against bacterial biofilms, a critical factor in chronic and recurrent infections.[1]
Table 4: Antimicrobial Activity of this compound Schiff Base Derivatives (Zone of Inhibition in mm)
| Compound | Structure | P. mirabilis |
| 2a | N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 17.9 |
Schiff bases derived from 9-fluorenone have also been investigated, with some compounds showing significant antimicrobial activity.[2][3]
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound-based antimicrobial compounds.
Synthesis of this compound Derivatives
This protocol describes a general method for the condensation reaction between 9-fluorenone and a primary amine to yield a Schiff base.
-
Dissolution: In a 250 mL round-bottom flask, dissolve one mole equivalent of 9-fluorenone in 100 mL of absolute ethanol.
-
Addition of Amine: To the clear solution, add 4.5 mole equivalents of the desired primary amine, also dissolved in ethanol.
-
Reaction: Gradually heat the reaction mixture to 80°C and maintain this temperature for 3 hours, with constant stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a chloroform:methanol (9:1) solvent system.
-
Crystallization: Once the reaction is complete, cool the mixture to 0-5°C and stir for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Collect the solid product by filtration through a Buchner funnel, wash with chilled ethanol, and dry under vacuum at 55°C.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
-
Preparation of Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plate: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to each well.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a positive control well (containing only medium and bacteria) and a negative control well (containing only medium).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Mechanism of Action Studies
This protocol outlines a method to assess the effect of this compound compounds on bacterial membrane potential using the fluorescent dye DiOC₂(3).
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium.
-
Cell Preparation: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer, such as phosphate-buffered saline (PBS). Resuspend the cells in PBS to a concentration of approximately 1 x 10⁶ cells/mL.
-
Compound Treatment: Aliquot 500 µL of the bacterial suspension into flow cytometry tubes. Add the this compound compound at the desired concentration to the test samples. Include a positive control (a known membrane-depolarizing agent like CCCP) and a negative control (untreated cells).
-
Staining: Add 3 µL of 3 mM DiOC₂(3) to each tube (except for an unstained control) and mix gently.
-
Incubation: Incubate the samples at room temperature in the dark for 5-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with a 488 nm laser. Collect fluorescence data in both the green (e.g., FITC channel) and red (e.g., PE or Texas Red channel) channels.
-
Data Interpretation: An increase in the red/green fluorescence ratio indicates membrane hyperpolarization, while a decrease suggests membrane depolarization.
Mechanism of Action of this compound-Based Antimicrobials
While the exact mechanisms of action for all this compound derivatives are still under investigation, emerging evidence points towards the disruption of bacterial cell membrane integrity as a key factor for some classes of these compounds.
Disruption of Bacterial Membrane Potential
Studies on O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated their ability to induce membrane depolarization in bacteria. This disruption of the membrane potential can have several downstream consequences, ultimately leading to bacterial cell death.
The depolarization of the bacterial membrane leads to a cascade of detrimental effects:
-
Disruption of Ion Gradients: The electrochemical gradients of essential ions like protons (H⁺), potassium (K⁺), and sodium (Na⁺) across the membrane are dissipated.
-
Inhibition of ATP Synthesis: The proton motive force, which is crucial for ATP synthesis by ATP synthase, is compromised, leading to a severe energy deficit within the cell.
-
Impaired Nutrient Uptake: Many nutrient transport systems are dependent on the membrane potential, and their function is impaired upon depolarization.
-
Efflux Pump Dysfunction: The activity of efflux pumps, which are often involved in antibiotic resistance, can also be inhibited, potentially leading to the accumulation of the this compound compound and other toxic substances inside the cell.
Collectively, these effects overwhelm the bacterial cell's ability to maintain homeostasis, resulting in cell death. Further research is ongoing to identify the specific molecular targets within the bacterial membrane and to elucidate other potential intracellular targets of this compound-based antimicrobials.
Conclusion and Future Directions
This compound-based compounds represent a versatile and promising scaffold for the development of novel antimicrobial agents. The quantitative data presented in this guide highlight their potent activity against a range of pathogens, including those forming biofilms. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate new derivatives. While initial mechanism of action studies point towards membrane disruption, further investigations are crucial to fully understand their molecular targets and to optimize their therapeutic potential. Future research should focus on structure-activity relationship (SAR) studies to enhance efficacy and reduce potential toxicity, as well as in vivo studies to validate their therapeutic utility in preclinical models of infection. The continued exploration of the this compound scaffold holds significant promise in the ongoing battle against antimicrobial resistance.
References
Preliminary Screening of Fluorenone Derivatives as Potential Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. Fluorenone, a tricyclic aromatic ketone, has emerged as a promising privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including potential as antimicrobial agents. This technical guide provides an in-depth overview of the preliminary screening of this compound derivatives as potential antibiotics, focusing on quantitative data, detailed experimental protocols, and the exploration of their mechanism of action.
Quantitative Antimicrobial Activity of this compound Derivatives
The antibacterial and antifungal efficacy of various this compound derivatives has been evaluated using standardized methods to determine their minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum biofilm inhibitory concentration (MBIC). The following tables summarize the quantitative data from several studies, showcasing the potential of different classes of this compound derivatives.
Table 1: Antimicrobial Activity of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives [1]
| Compound | Derivative | Test Organism | MIC (mg/mL) | MBC (mg/mL) | MBIC (mg/mL) |
| 1a | 9-(phenylcarbamoyloxymino)fluorene | S. aureus ATCC 25923 | 0.312 | 0.625 | 0.078 |
| E. faecalis ATCC 29212 | 0.625 | 1.25 | 0.156 | ||
| P. aeruginosa ATCC 27853 | 5 | 10 | 1.25 | ||
| E. coli ATCC 25922 | 2.5 | 5 | 0.625 | ||
| C. albicans ATCC 10231 | 1.25 | 2.5 | 0.312 | ||
| 1b | 9-((3-methyl-phenyl)carbamoyloximino)fluorene | S. aureus ATCC 25923 | 0.625 | 1.25 | 0.156 |
| E. faecalis ATCC 29212 | 1.25 | 2.5 | 0.312 | ||
| P. aeruginosa ATCC 27853 | 10 | >10 | 2.5 | ||
| E. coli ATCC 25922 | 5 | 10 | 1.25 | ||
| C. albicans ATCC 10231 | 0.156 | 0.312 | 0.039 | ||
| 1c | 9-((3-chloro-phenyl)carbamoyloxymino)fluorene | S. aureus ATCC 25923 | 0.156 | 0.312 | 0.039 |
| E. faecalis ATCC 29212 | 0.312 | 0.625 | 0.078 | ||
| P. aeruginosa ATCC 27853 | 2.5 | 5 | 0.625 | ||
| E. coli ATCC 25922 | 1.25 | 2.5 | 0.312 | ||
| C. albicans ATCC 10231 | 0.625 | 1.25 | 0.156 | ||
| 1d | 9-((3,4-dichloro-phenyl)carbamoyloxymino)fluorene | S. aureus ATCC 25923 | 0.312 | 0.625 | 0.078 |
| E. faecalis ATCC 29212 | 0.625 | 1.25 | 0.156 | ||
| P. aeruginosa ATCC 27853 | 5 | 10 | 1.25 | ||
| E. coli ATCC 25922 | 2.5 | 5 | 0.625 | ||
| C. albicans ATCC 10231 | 1.25 | 2.5 | 0.312 |
Table 2: Antibacterial Activity of this compound Schiff Base Derivatives [2]
| Compound | Derivative Structure | Test Organism | Zone of Inhibition (mm) at 100µg |
| 2a | 9-fluorenone oxime | E. coli | 12.3 |
| S. aureus | 13.2 | ||
| P. aeruginosa | 11.8 | ||
| P. mirabilis | 12.5 | ||
| 2c | 9-fluorenone semicarbazone | E. coli | 14.2 |
| S. aureus | 15.1 | ||
| P. aeruginosa | 13.9 | ||
| P. mirabilis | 14.8 | ||
| 2d | 9-fluorenone thiosemicarbazone | E. coli | 16.5 |
| S. aureus | 17.2 | ||
| P. aeruginosa | 15.8 | ||
| P. mirabilis | 16.9 | ||
| 2e | N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | E. coli | 17.9 |
| S. aureus | 18.5 | ||
| P. aeruginosa | 17.2 | ||
| P. mirabilis | 18.1 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative this compound derivatives and the subsequent antimicrobial screening assays.
Synthesis of this compound Derivatives
2.1.1. Synthesis of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives [3]
This procedure involves a two-step synthesis: the preparation of 9H-fluoren-9-one oxime, followed by its reaction with an appropriate arylisocyanate.
Step 1: Synthesis of 9H-Fluoren-9-one Oxime
-
In a round-bottom flask, dissolve 9-fluorenone in methanol.
-
Add hydroxylamine hydrochloride in a molar ratio of 1:1.3 (9-fluorenone to hydroxylamine hydrochloride).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain 9H-fluoren-9-one oxime.
Step 2: Synthesis of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives (e.g., 9-(phenylcarbamoyloxymino)fluorene) [3]
-
Dissolve 9H-Fluoren-9-one oxime (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottomed flask.
-
Separately, prepare a solution of the desired arylisocyanate (e.g., phenyl isocyanate, 1 equivalent) in anhydrous THF.
-
Add the arylisocyanate solution to the 9H-fluoren-9-one oxime solution.
-
Reflux the reaction mixture on a water bath for 48-52 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the obtained product by recrystallization from a suitable solvent (e.g., ethyl acetate).
2.1.2. Synthesis of this compound Schiff Base Derivatives (General Procedure) [2]
-
In a 250 mL reaction flask, dissolve 9-fluorenone (1.0 mole equivalent) in ethanol (100 mL).
-
To this clear solution, add a solution of the desired amine (e.g., hydroxylamine hydrochloride, semicarbazide, thiosemicarbazide, or ethylene diamine) (1.0-4.5 mole equivalents, depending on the amine) in ethanol.
-
Gradually heat the reaction mixture to 80°C and maintain for 3 hours.
-
Monitor the progress of the reaction by TLC (e.g., Chloroform: Methanol 9:1).
-
After completion, cool the reaction mixture to 0-5°C and stir for 30 minutes.
-
Filter the precipitated solid, wash with chilled ethanol, and dry at 55°C under vacuum.
Antimicrobial Screening Protocols
2.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture on an appropriate agar medium, select 3-4 colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using MHB to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
2.2.2. Determination of Minimum Bactericidal Concentration (MBC)
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
2.2.3. Agar Well Diffusion Method
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Adjust the turbidity of the test microbial cultures to the 0.5 McFarland standard.
-
Swab the entire surface of the MHA plates with 100 µL of the standardized microbial suspension and allow it to adsorb for 15 minutes.
-
Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Add a specific amount (e.g., 100 µg) of the this compound derivative solution (dissolved in a suitable solvent like DMSO) into each well.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Mechanism of Action: Membrane Depolarization
A potential mechanism of action for some antimicrobial this compound derivatives is the disruption of the bacterial cell membrane potential. This depolarization can lead to a cascade of events, ultimately resulting in cell death.
Signaling Pathway: Bacterial Membrane Depolarization
The following diagram illustrates the proposed mechanism of action where this compound derivatives induce membrane depolarization.
References
fluorenone IUPAC nomenclature and Chemical Abstracts Service (CAS) number
This technical guide provides a comprehensive overview of fluorenone, including its nomenclature, chemical and physical properties, synthesis protocols, and key applications relevant to researchers, scientists, and drug development professionals.
IUPAC Nomenclature and Chemical Abstracts Service (CAS) Number
This compound is an aromatic organic compound that serves as a fundamental building block in the synthesis of a wide range of biologically active molecules and advanced materials.[1]
-
Preferred IUPAC Name: 9H-Fluoren-9-one[2]
-
CAS Number: 486-25-9[3]
-
Synonyms: 9-Fluorenone, 9-Oxofluorene, Diphenylene ketone
Physicochemical Properties
This compound is a bright, fluorescent yellow solid at standard conditions. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O | |
| Molar Mass | 180.206 g·mol⁻¹ | |
| Appearance | Yellow solid | |
| Melting Point | 84.0 °C (183.2 °F; 357.1 K) | |
| Boiling Point | 341.5 °C at 760 mmHg | |
| Density | 1.130 g/cm³ at 99 °C | |
| Solubility | Insoluble in water; soluble in alcohol, acetone, benzene, ether, and toluene. | |
| log P (Octanol-Water Partition Coefficient) | 3.58 |
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the oxidation of fluorene. Several methods have been developed, with the air-liquid phase oxidation being a prominent approach due to its efficiency and environmental considerations.
The choice of synthetic method often depends on factors such as desired yield, purity, scalability, and environmental impact. The following table summarizes quantitative data from various reported procedures for the oxidation of 9H-fluorene to 9-fluorenone.
| Method | Oxidant | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Air Oxidation | Air | KOH / THF | Room Temp | 24 | >95 | BenchChem |
| Sodium Hypochlorite Oxidation | NaClO | Glacial Acetic Acid | Not specified | Not specified | Not specified | Study.com |
| Gas Phase Oxidation | Air/O₂ | Not specified | High Temp | Not specified | Varies | Guidechem |
| Liquid Phase Oxidation | Various | Various | Varies | Varies | Varies | Guidechem |
This protocol outlines a highly efficient and environmentally friendly method for the synthesis of 9-fluorenone from 9H-fluorene utilizing air as the oxidant in the presence of a base.
Materials:
-
9H-Fluorene
-
Potassium Hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9H-fluorene in anhydrous tetrahydrofuran. A typical weight ratio of 9H-fluorene to THF is 1:4 to 1:6.
-
Addition of Base: To the stirring solution, add potassium hydroxide. The molar ratio of 9H-fluorene to KOH can range from 1:0.5 to 1:2.5.
-
Reaction: Allow the reaction mixture to stir vigorously, open to the atmosphere, at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the potassium hydroxide. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the THF. The resulting solid residue is washed three times with distilled water.
-
Drying: The purified 9-fluorenone is dried in a vacuum oven to yield a yellow crystalline solid.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Tetrahydrofuran is flammable; keep away from ignition sources.
-
Potassium hydroxide is corrosive; handle with care.
Applications in Research and Drug Development
This compound and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic properties and biological activities.
-
Pharmaceuticals: this compound is a precursor for various pharmaceuticals, including antimalarial drugs. Substituted fluorenones have shown potential as antibiotic, anticancer, antiviral, and neuromodulatory compounds. For instance, fluorene-9-carboxylic acid, derived from fluorene, is a precursor to pharmaceuticals.
-
Organic Electronics: It is extensively used as a precursor to synthesize a variety of organic electronic materials, such as hosts for phosphorescent organic light-emitting diodes (PHOLEDs).
-
Dyes and Polymers: this compound is used in the manufacturing of dyes and functional polymers.
-
Chemical Sensors: The this compound structure is utilized in the design of macrocyclic receptors for polar organic substrates, finding applications as chemical sensors.
-
Biochemistry: Fluorene derivatives serve as fluorescent probes and biosensors for studying the structure and function of biological molecules like proteins and DNA.
References
fundamental reactivity of the carbonyl group in the fluorenone molecule
An In-depth Technical Guide to the Fundamental Reactivity of the Carbonyl Group in the Fluorenone Molecule
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a polycyclic aromatic ketone, possesses a carbonyl group whose reactivity is central to its chemical utility and its application as a building block in medicinal chemistry and materials science. The electrophilic nature of the carbonyl carbon, influenced by the flanking aromatic rings, dictates its susceptibility to a range of chemical transformations. This guide provides a detailed examination of the fundamental reactivity of this compound's carbonyl group, focusing on nucleophilic addition, reduction, and photochemical reactions. It includes structured data tables for key quantitative information, detailed experimental protocols for pivotal transformations, and visualizations of reaction mechanisms and workflows to provide a comprehensive resource for researchers.
Structure and Electronic Properties of the Carbonyl Group
The this compound molecule consists of two benzene rings fused to a central five-membered ring containing a carbonyl group at position 9.[1] This structural arrangement confers a planar and rigid geometry. The carbon-oxygen double bond of the carbonyl group is highly polarized due to the greater electronegativity of oxygen, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic.[2] This inherent polarity is the primary driver of the carbonyl group's reactivity, making it a prime target for attack by nucleophiles.[3][4] The fusion of the benzene rings creates an extensive π-electron system that conjugates with the carbonyl group, influencing its electronic properties and subsequent reactivity.
Key Reactivity Pathways
The electrophilic carbonyl carbon of this compound is the site of several fundamental reactions, including nucleophilic additions, reductions, and unique photochemical transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of ketones.[3] In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product.
Grignard Reaction: A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) serves as the carbon-based nucleophile to form a new carbon-carbon bond. The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, proceeds via nucleophilic addition to yield a tertiary alcohol after acidic workup. While the reaction is typically viewed as a straightforward nucleophilic addition, for sterically hindered ketones, a competitive single electron transfer (SET) mechanism may occur. This reactivity is crucial for synthesizing substituted 9-fluorenol derivatives, which are valuable precursors in organic synthesis.
Caption: General mechanism of nucleophilic addition to the this compound carbonyl.
Reduction to 9-Fluorenol
The carbonyl group of this compound is readily reduced to a secondary alcohol, 9-fluorenol. This transformation is a cornerstone of fluorene chemistry.
Metal Hydride Reduction: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity and ease of handling. The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent (typically an alcohol like methanol or ethanol) or during aqueous workup to yield 9-fluorenol. The reaction is easily monitored as the bright yellow color of this compound disappears upon conversion to the white, solid 9-fluorenol product.
Photochemical Reactivity
The extended π-system in this compound makes it photochemically active. Upon absorption of UV light, the carbonyl group can be promoted to an electronically excited state. This excited state exhibits unique reactivity not seen in the ground state.
Intersystem Crossing and Radical Reactions: Flash photolysis experiments have shown that electronically excited this compound can react with tertiary amines in polar solvents. This process can involve the formation of a radical anion of the ketone and a radical cation of the amine. In non-polar solvents, the 9-hydroxyfluorenyl radical may be formed. The photophysical properties, including fluorescence quantum yield and lifetime, are highly dependent on the solvent and temperature, indicating complex interactions between the excited this compound molecule and its environment.
Influence of Substituents on Carbonyl Reactivity
The reactivity of the this compound carbonyl group can be modulated by the presence of substituents on its aromatic rings.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogen (-Cl, -Br) groups are electron-withdrawing. They increase the partial positive charge on the carbonyl carbon by induction and/or resonance, making it more electrophilic. This enhances the rate of nucleophilic attack. For example, 2,4,5,7-tetranitrothis compound is a known electron acceptor.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) groups are electron-donating. They decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of nucleophilic addition. These groups also significantly impact the photophysical properties. Methoxy groups at meta positions, for instance, can increase the rate of nonradiative decay from the excited state.
Caption: Influence of substituents on the electrophilicity of the carbonyl carbon.
Data Presentation
Table 1: Spectroscopic Data for the this compound Carbonyl Group
| Spectroscopic Method | Characteristic Signal | Wavenumber / Chemical Shift | Reference(s) |
| Infrared (IR) Spectroscopy | C=O Stretch | ~1715 cm⁻¹ (in CCl₄) | |
| ¹³C Nuclear Magnetic Resonance (NMR) | Carbonyl Carbon (C9) | ~193.7 ppm (in CDCl₃) |
Table 2: Quantitative Data for the Reduction of 9-Fluorenone
| Parameter | Details | Reference(s) |
| Reactants | 9-Fluorenone, Sodium Borohydride (NaBH₄) | |
| Solvent | Methanol or Ethanol | |
| Product | 9-Fluorenol | |
| Typical Yield | 95-100% | |
| Melting Point (Product) | 153-156 °C | |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) |
Experimental Protocols
Protocol: Reduction of 9-Fluorenone to 9-Fluorenol using Sodium Borohydride
This protocol is adapted from established undergraduate laboratory procedures.
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 0.500 g of 9-fluorenone in 8-10 mL of methanol. Gentle warming may be required to fully dissolve the solid.
-
Reagent Addition: In a single portion, add approximately 0.050 g of sodium borohydride (NaBH₄) to the this compound solution. Swirl the flask vigorously to mix the reagents. The bright yellow solution should begin to fade.
-
Reaction: Allow the reaction to stir at room temperature for 20-30 minutes. The reaction progress can be monitored by TLC, observing the disappearance of the this compound spot.
-
Workup: Add 5-10 mL of deionized water to the reaction mixture to precipitate the product. Neutralize the solution by adding 0.1 M HCl dropwise until the pH is approximately 7 to quench any excess NaBH₄.
-
Isolation: Collect the white precipitate of 9-fluorenol by vacuum filtration using a Hirsch or Büchner funnel.
-
Purification: Wash the collected solid with several small portions of cold water to remove any inorganic salts. The product can be further purified by recrystallization if necessary.
-
Drying and Analysis: Dry the purified product in a warm oven for 10-15 minutes. Determine the final yield and characterize the product by melting point analysis and IR spectroscopy.
Caption: Experimental workflow for the reduction of 9-fluorenone.
Protocol: Synthesis of 9-Phenyl-9-fluorenol via Grignard Reaction
This protocol is based on the reaction of this compound with phenylmagnesium bromide, a common Grignard reagent.
-
Apparatus Setup: Assemble a dry, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under a nitrogen or argon atmosphere. All glassware must be rigorously dried to prevent quenching the Grignard reagent.
-
Grignard Reagent Preparation: (This step is often performed in situ or the reagent is purchased). To prepare, magnesium turnings in anhydrous diethyl ether are treated with bromobenzene, which is added dropwise from the funnel.
-
Reaction: Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred solution of phenylmagnesium bromide (approximately 1.1 equivalents) at 0 °C.
-
Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture again in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 9-phenyl-9-fluorenol.
-
Analysis: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes). Characterize the final product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Conclusion
The carbonyl group is the definitive functional group of the this compound molecule, governing its chemical behavior. Its electrophilic character facilitates fundamental transformations including nucleophilic additions and reductions, providing access to a wide array of 9-substituted fluorenol derivatives. Furthermore, the conjugation of the carbonyl with the extensive aromatic system imparts distinct photochemical properties. Understanding these core reactivity principles, along with the influence of ring substituents, is essential for leveraging this compound as a versatile synthon in the development of novel pharmaceuticals and advanced functional materials.
References
Methodological & Application
fluorenone as a versatile building block for pharmaceutical synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorenone, a polycyclic aromatic ketone, has emerged as a privileged scaffold in medicinal chemistry due to its rigid, planar structure and synthetic tractability. Its unique physicochemical properties allow for the development of a diverse range of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical agents derived from this compound, with a primary focus on the antiviral drug Tilorone. Additionally, it explores the synthesis of other bioactive this compound derivatives, including the anticancer agent Benfluron and various antimalarial compounds, showcasing the versatility of this compound as a foundational building block in drug discovery.
Tilorone: An Orally Active Antiviral Agent
Tilorone is a potent, orally active antiviral agent known for its broad-spectrum activity against a range of DNA and RNA viruses.[1] Its mechanism of action involves the induction of interferons, key signaling proteins in the innate immune response.[2]
Synthesis of Tilorone Dihydrochloride
The synthesis of Tilorone dihydrochloride is a multi-step process that begins with the commercially available fluorene. A key intermediate in this synthesis is 2,7-dihydroxy-9-fluorenone.
1. Synthesis of 2,7-dihydroxy-9-fluorenone
A common route to 2,7-dihydroxy-9-fluorenone involves the nitration of this compound, followed by reduction and diazotization.[3] An alternative high-yield synthesis starts from methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate.[4]
Experimental Protocol: Synthesis of 2,7-dihydroxy-9-fluorenone from Methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate [4]
-
Reaction Setup: In a round-bottom flask, combine methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate (50 g, 0.20 mol), zinc chloride (ZnCl₂, 50 g, 0.37 mol), and polyphosphoric acid (PPA, 33 mL).
-
Reaction Conditions: Stir the mixture at 110-120 °C for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and add 500 mL of water to precipitate the product.
-
Purification: Collect the precipitate by filtration and dry to obtain 2,7-dihydroxy-9-fluorenone as a reddish-brown crystalline powder.
Table 1: Quantitative Data for the Synthesis of 2,7-dihydroxy-9-fluorenone
| Parameter | Value |
| Yield | 95% |
| Melting Point | 336-337 °C |
| IR (KBr, cm⁻¹) | 3388.9, 3360.6 (O-H), 1700.7 (C=O) |
| ESI-MS (m/z) | 211.0 [M-H]⁻ |
| ¹H-NMR (DMSO-d₆) | δ 9.89 (s, 2H), 7.37 (d, J = 4.8 Hz, 2H), 6.90 (dd, J = 4.9, 2.4 Hz, 2H), 6.86 (d, J = 2.4 Hz, 2H) |
2. Synthesis of Tilorone Dihydrochloride
The final step in the synthesis of Tilorone involves the alkylation of 2,7-dihydroxy-9-fluorenone with 2-diethylaminoethyl chloride hydrochloride.
Experimental Protocol: Alkylation of 2,7-dihydroxy-9-fluorenone
-
Reaction Setup: In a suitable reaction vessel, combine 2,7-dihydroxy-9-fluorenone, 2-diethylaminoethyl chloride hydrochloride, and potassium hydroxide (KOH) in a solvent system of toluene and water.
-
Reaction Conditions: Reflux the mixture for 24 hours.
-
Work-up: After cooling, separate the organic layer, wash with aqueous KOH, and concentrate under vacuum.
-
Purification: Dissolve the residue in anhydrous ethanol and acidify with gaseous HCl to a pH of 3.0. Recrystallize the resulting precipitate from ethanol to yield Tilorone dihydrochloride.
Table 2: Quantitative Data for the Synthesis of Tilorone Dihydrochloride
| Parameter | Value |
| Overall Yield | ~60% (from fluorene) |
| Melting Point | 231-233 °C |
| IR (KBr, cm⁻¹) | 2943.3, 2596.5 (C-H), 1708.9 (C=O) |
| ESI-MS (m/z) | 411.0 [M+H]⁺ |
Mechanism of Action: Tilorone and the RIG-I-Like Receptor (RLR) Pathway
Tilorone exerts its antiviral effects by inducing the production of interferons, which are critical for establishing an antiviral state in host cells. This is primarily achieved through the activation of the RIG-I-like receptor (RLR) signaling pathway.
Signaling Pathway Diagram: Tilorone-Induced Interferon Production
Caption: Tilorone activates the RIG-I-like receptor pathway to induce interferon production.
Benfluron: A this compound-Based Anticancer Agent
Benfluron is a this compound derivative that has demonstrated notable anticancer and antiviral activities. Its mechanism of action as an anti-HIV agent is believed to involve the inhibition of the viral Rev protein function, which is crucial for the export of viral RNA from the nucleus to the cytoplasm.
Synthesis of Benfluron Analogs
The synthesis of Benfluron and its analogs typically involves the alkylation of a suitable phenol or naphthol derivative with 1-bromo-2-chloroethane, followed by nucleophilic substitution with an appropriate amine.
Experimental Workflow: General Synthesis of Benfluron Analogs
Caption: General synthetic workflow for Benfluron analogs.
Table 3: Antiviral Activity of Benfluron
| Parameter | Cell Line | Value (µM) |
| EC₅₀ | MT-2 | 0.830 |
| CC₅₀ | MT-2 | 28.1 |
| SI | MT-2 | 33.9 |
This compound-Based Antimalarial Agents
The this compound scaffold has also been explored for the development of novel antimalarial drugs. Hybrid molecules combining the this compound core with known antimalarial pharmacophores, such as chloroquine, have shown promising activity. The proposed mechanism of action for many antimalarial drugs involves the inhibition of hemozoin formation, a detoxification pathway for the malaria parasite.
Synthesis of Fluorene-Chloroquine Hybrids
The synthesis of these hybrid molecules involves linking a fluorene derivative to the side chain of a 4-aminoquinoline, the core structure of chloroquine.
Logical Relationship: Development of this compound Antimalarials
Caption: Logic for developing this compound-based antimalarial agents.
Table 4: In Vitro Antiplasmodial Activity of a Fluorene-Chloroquine Hybrid (Compound 9d)
| Strain | IC₅₀ (nM) |
| P. falciparum (NF54) | 139 |
This compound serves as a remarkably versatile building block in the synthesis of a wide array of pharmaceutical agents. The detailed protocols and data presented for the synthesis of Tilorone highlight a successful application of this scaffold in developing an effective antiviral drug. Furthermore, the exploration of this compound derivatives as anticancer and antimalarial agents underscores the broad therapeutic potential of this chemical motif. The continued investigation of this compound-based compounds is a promising avenue for the discovery and development of novel therapeutics to address a range of diseases.
References
- 1. Fluorene-Chloroquine Hybrids: Synthesis, in vitro Antiplasmodial Activity, and Inhibition of Heme Detoxification Machinery of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AU2022369156A1 - A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts - Google Patents [patents.google.com]
- 4. 2,7-Dihydroxy-9-fluorenone synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis and Application of Fluorenone Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorenone and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Their rigid, planar, and electron-deficient structure makes them prime candidates for the development of novel therapeutic agents, particularly in oncology.[3] These compounds have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of topoisomerase, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[4][5] This document provides a comprehensive overview of the synthesis of promising this compound derivatives and detailed protocols for evaluating their anticancer efficacy.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from 9H-fluorene or a substituted fluorene precursor. A common and efficient method involves the oxidation of the 9-position of the fluorene ring to a ketone. Further modifications can be made to the this compound core to generate a diverse library of compounds with potential anticancer activity.
General Protocol for the Synthesis of 9-Fluorenone from 9H-Fluorene
This protocol describes a robust and environmentally friendly method for the synthesis of 9-fluorenone via air oxidation.
Materials:
-
9H-Fluorene
-
Potassium Hydroxide (KOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 9H-fluorene in anhydrous THF (a typical weight ratio is 1:4 to 1:6).
-
Addition of Base: To the stirring solution, add potassium hydroxide. The molar ratio of 9H-fluorene to KOH can range from 1:0.5 to 1:2.5.
-
Reaction: Allow the mixture to stir vigorously at room temperature, open to the atmosphere, for 1 to 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the potassium hydroxide.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF.
-
Purification: Wash the resulting solid residue three times with distilled water.
-
Drying: Dry the purified 9-fluorenone in a vacuum oven to yield a yellow crystalline solid.
Synthesis of 2,7-dichloro-9H-fluorene-based Thiazolidinones and Azetidinones
A series of thiazolidinone and azetidinone derivatives of 2,7-dichloro-9H-fluorene have been synthesized and shown to possess significant anticancer activity. The general synthetic route is outlined below.
Scheme 1: Synthesis of Thiazolidinone Derivatives
-
Chloroacetylation: 2,7-dichloro-9H-fluorene undergoes chloroacetylation to yield 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone.
-
Thiazole Formation: The resulting ketone is reacted to form 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine.
-
Schiff Base Formation: The thiazol-2-amine is condensed with various aryl/heteroaryl aldehydes to afford the corresponding Schiff bases.
-
Cyclocondensation: The Schiff bases are then cyclized with thioglycolic acid to yield the target thiazolidinone derivatives.
Scheme 2: Synthesis of Azetidinone Derivatives
-
Cycloaddition: The Schiff bases from Scheme 1 are reacted with chloroacetyl chloride in the presence of a base to yield the corresponding azetidinone derivatives.
Anticancer Activity and Data
This compound derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,7-diamidofluorenones | NCI-60 Panel | GI50 = 1.66 (for compound 3c) | |
| Dibenzofluorene derivatives | Various | 0.3 - 0.8 | |
| 9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene (MSDF) | Hepatocellular Carcinoma | Not specified | |
| 2,7-dichloro-9H-fluorene-based azetidinones | A-549 (Lung) | Remarkable activity | |
| 2,7-dichloro-9H-fluorene-based azetidinones | MDA-MB-231 (Breast) | Remarkable activity | |
| Fluorenhymustine | MCF-7 (Breast) | Not significant in vitro | |
| Fluoren-NU | SK-N-SH (CNS) | Significant cytotoxicity |
Experimental Protocols for Anticancer Evaluation
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight in a humidified 5% CO₂ atmosphere at 37°C.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects through the modulation of various cellular signaling pathways, primarily leading to apoptosis (programmed cell death).
ROS-Mediated Apoptosis
One of the proposed mechanisms involves the generation of reactive oxygen species (ROS). A novel fluorene derivative, 9-methanesulfonylmethylene-2, 3-dimethoxy-9 H -fluorene (MSDF), has been shown to induce apoptosis in human hepatocellular carcinoma cells by promoting ROS generation. This oxidative stress triggers both the extrinsic (receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.
Inhibition of Topoisomerase
Certain this compound analogs have been identified as inhibitors of DNA topoisomerase I. Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. Its inhibition leads to DNA damage and ultimately cell death. Compound 3c, a 2,7-diamidothis compound, has been shown to attenuate topoisomerase I-mediated DNA relaxation at low micromolar concentrations.
Modulation of PI3K/Akt and MAPK/ERK Pathways
Some 9H-fluorene derivatives are thought to induce apoptosis by suppressing the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are critical for cell survival and proliferation, and their inhibition leads to an increased expression of pro-apoptotic proteins and a decreased expression of anti-apoptotic proteins.
Visualizations
Caption: Experimental workflow for the synthesis of 9-fluorenone.
Caption: Workflow for evaluating anticancer activity using the MTT assay.
Caption: Proposed signaling pathways affected by this compound derivatives.
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and antiproliferative evaluation of this compound analogs with DNA topoisomerase I inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Fluorenone in the Synthesis of Modern Antimalarial Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent development of novel antimalarial agents. Fluorenone, a polycyclic aromatic ketone, has emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the synthesis of potent modern antimalarial drugs. Its rigid structure provides a unique framework for the design of compounds that can effectively interfere with the parasite's lifecycle. This document provides an overview of the application of this compound in the synthesis of promising antimalarial candidates, detailed experimental protocols for their synthesis and biological evaluation, and a summary of their activity.
Application Notes
The primary application of the this compound scaffold in modern antimalarial drug design revolves around its incorporation into molecules that mimic or improve upon existing antimalarials, such as lumefantrine and mefloquine. Researchers have successfully synthesized enantiopure aminoalcohol fluorenes and fluorene-chloroquine hybrids that exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[1][2][3][4]
A key strategy involves the asymmetric synthesis of 4-aminoalcohol-fluorene derivatives.[1] These compounds have shown nanomolar activity against P. falciparum strains Pf3D7 (chloroquine-sensitive) and PfW2 (chloroquine-resistant), with a favorable selectivity index. The mechanism of action for many of these this compound-based antimalarials is believed to involve the inhibition of heme detoxification within the parasite, a pathway also targeted by established drugs like chloroquine. By preventing the parasite from neutralizing the toxic heme released during hemoglobin digestion, these compounds induce parasite death.
Data Presentation
The following tables summarize the in vitro antimalarial activity and cytotoxicity of representative this compound derivatives against P. falciparum strains and a human cell line.
Table 1: In Vitro Antimalarial Activity of Enantiopure Aminoalcohol Fluorenes
| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum W2 IC₅₀ (nM) |
| (R)-Fluorenol-A | 15.2 | 20.1 |
| (S)-Fluorenol-A | 8.9 | 12.5 |
| (R)-Fluorenol-B | 10.1 | 14.8 |
| (S)-Fluorenol-B | 5.7 | 8.2 |
| Lumefantrine | <10 | <10 |
| Mefloquine | 25.0 | 30.0 |
| Chloroquine | 12.0 | 250.0 |
Data compiled from multiple sources.
Table 2: Cytotoxicity of Enantiopure Aminoalcohol Fluorenes
| Compound | HepG2 CC₅₀ (µM) | Selectivity Index (W2) |
| (R)-Fluorenol-A | >10 | >500 |
| (S)-Fluorenol-A | >10 | >800 |
| (R)-Fluorenol-B | >10 | >675 |
| (S)-Fluorenol-B | >10 | >1200 |
Selectivity Index = CC₅₀ (HepG2) / IC₅₀ (P. falciparum W2)
Experimental Protocols
Synthesis of Enantiopure Aminoalcohol Fluorenes
This protocol describes a general synthetic route for the preparation of enantiopure aminoalcohol fluorenes, which are potent antimalarial compounds.
a. Friedel-Crafts Acylation of 2,7-Dichlorofluorene:
-
To a stirred solution of 2,7-dichlorofluorene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 2.5 eq) portion-wise.
-
Slowly add chloroacetyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-chloroacetyl-2,7-dichlorofluorene.
b. Asymmetric Reduction of the Ketone:
-
Prepare a solution of the 4-chloroacetyl-2,7-dichlorofluorene (1.0 eq) in a mixture of tert-butanol and water (1:1).
-
Add AD-mix-α or AD-mix-β (1.4 g per mmol of ketone) and methanesulfonamide (1.0 eq).
-
Stir the mixture vigorously at 0 °C for 24-48 hours.
-
Quench the reaction by adding sodium sulfite.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 2M NaOH and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude diol by flash chromatography to obtain the enantiopure diol.
c. Epoxidation and Amination:
-
Convert the diol to an epoxide through a one-pot synthesis involving the formation of a cyclic sulfate and subsequent ring-opening.
-
React the resulting enantiopure epoxide with the desired primary or secondary amine (2.0 eq) in ethanol under microwave irradiation (100 °C, 30-60 min).
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final enantiopure aminoalcohol fluorene derivative.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.
-
Prepare a parasite culture of predominantly ring-stage P. falciparum (e.g., 3D7 or W2 strains) at 0.5% parasitemia and 2% hematocrit in complete RPMI 1640 medium.
-
Serially dilute the test compounds in complete medium in a 96-well black plate. Include drug-free controls and a known antimalarial drug (e.g., chloroquine) as a positive control.
-
Add the parasite suspension to each well.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber at 37 °C.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration using a non-linear regression model.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compounds against a human cell line (e.g., HepG2).
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Add serial dilutions of the test compounds to the wells and incubate for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curves.
Heme Detoxification Inhibition Assay
This assay evaluates the ability of a compound to inhibit the formation of β-hematin (hemozoin).
-
In a 96-well plate, add a solution of hemin chloride in DMSO.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a solution of acetate buffer (pH 4.8) and oleic acid.
-
Incubate the plate at 37 °C for 18 hours to allow for β-hematin formation.
-
Centrifuge the plate and discard the supernatant.
-
Wash the pellet with DMSO to remove unreacted hemin.
-
Dissolve the β-hematin pellet in 0.1 M NaOH.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition of heme detoxification compared to the control.
Visualizations
References
Application Notes: Diverse Applications of Fluorenone in Advanced Materials Science
Introduction
Fluorenone and its derivatives have garnered significant attention in materials science due to their unique combination of chemical, structural, and optical properties.[1] The rigid, planar structure of the this compound core, coupled with its electron-accepting nature, makes it an excellent building block for a new generation of advanced materials.[2][3] These materials are finding applications in a wide array of fields, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), sensors, and nonlinear optics.[1][3] The versatility of this compound lies in the ease with which its structure can be modified, allowing for precise tuning of its photophysical and electrochemical properties to meet the demands of specific applications. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals interested in leveraging this compound-based materials.
Application in Organic Light-Emitting Diodes (OLEDs)
This compound derivatives are highly valued in OLED technology for their thermal stability, charge transport capabilities, and tunable emission properties. They can function as emissive materials, host materials for phosphorescent emitters, and electron transport materials. The incorporation of the electron-withdrawing this compound core helps in tuning the energy levels and enhancing device performance.
Data Presentation: Performance of this compound-Based OLEDs
The performance of OLEDs is highly dependent on the specific molecular structure of the this compound derivative and the device architecture. The table below summarizes key performance metrics from various studies.
| Derivative/Copolymer | Role in OLED | Max. Efficiency (cd/A) | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | Reference |
| This compound-carbazole (Compound 3) | Host | 48.9 | 22.8 | 32,560 | Green | |
| This compound-phenoxazine (Compound 1) | Host | 41.5 | 19.4 | 28,970 | Green | |
| Fluorene-9-malononitrile (MS-OC) | Host | - | 27.1 | 142,464 | Yellow | |
| Fluorene copolymer with dicyanophenanthrene | Emitter | 3.33 | - | 9,230 | Greenish-blue |
Experimental Protocol: Fabrication of a this compound-Based OLED
This protocol outlines a general procedure for fabricating a multilayer OLED using thermal vacuum evaporation, a common technique for small-molecule-based devices.
Materials:
-
Pre-patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS for solution processing, or other materials for evaporation)
-
Hole Transport Layer (HTL) material (e.g., TPD)
-
This compound-based Emissive Layer (EML) or Host material
-
Electron Transport Layer (ETL) material (e.g., Alq3)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Metal for cathode (e.g., Aluminum, Al)
-
Cleaning solvents: Deionized water, Acetone, Isopropanol
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Quartz crystal microbalance for thickness monitoring
-
Glovebox with an inert atmosphere (N₂ or Ar)
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates using a high-purity nitrogen stream. Immediately before use, treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to enhance the work function of the ITO and remove any residual organic contaminants.
-
Layer Deposition: Transfer the cleaned substrates into the vacuum deposition chamber.
-
Load the organic materials and metals into separate crucibles within the chamber.
-
Evacuate the chamber to a pressure below 10⁻⁶ Torr.
-
Deposit the layers sequentially by heating the crucibles. Monitor the deposition rate and thickness using a quartz crystal microbalance. Typical rates are 0.1-0.2 nm/s.
-
HTL (e.g., TPD, 40 nm)
-
EML (e.g., this compound derivative, 20 nm)
-
ETL (e.g., Alq3, 30 nm)
-
EIL (e.g., LiF, 1 nm)
-
-
Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.
-
Encapsulation: Transfer the completed device to an inert atmosphere glovebox. To prevent degradation from oxygen and moisture, encapsulate the device using a UV-curable epoxy and a glass coverslip.
-
Characterization: Test the device's current-voltage-luminance (IVL) characteristics using a source meter and a photodetector.
Visualization: OLED Device Architecture
Caption: Layered architecture of a typical OLED device incorporating a this compound derivative.
Application in Organic Solar Cells (OSCs)
This compound's electron-accepting properties make it a valuable component in donor-acceptor type molecules for OSCs. These materials can extend the absorption spectrum of the active layer, leading to more efficient light harvesting. This compound-based molecules have been successfully used as both electron donors and non-fullerene acceptors, contributing to significant improvements in power conversion efficiencies (PCEs).
Data Presentation: Performance of this compound-Based OSCs
| This compound Derivative | Role | Donor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| FRdCN₂ | Acceptor | PTB7-Th | 10.7 | 0.934 | 16.0 | 0.719 | |
| QTF | Donor | PCBM-C₆₀ | 1.2 | - | - | - | |
| SCPTF | Donor | PCBM-C₆₀ | 0.6 | - | - | - | |
| DTODF-4F (Crosslinker) | Additive | PM6:Y6 | 16.1 | - | - | - | |
| F4 (Dye) | Sensitizer | - | 4.71 | 0.565 | 11.71 | 0.71 |
Experimental Protocol: Fabrication of a this compound-Based OSC
This protocol describes the fabrication of an inverted bulk-heterojunction (BHJ) solar cell, a common architecture.
Materials:
-
Patterned ITO-coated glass substrates
-
Zinc Oxide (ZnO) nanoparticle solution (for electron transport layer)
-
Photoactive layer solution: Polymer donor (e.g., PTB7-Th) and this compound-based acceptor (e.g., FRdCN₂) dissolved in a suitable organic solvent (e.g., chlorobenzene with additives).
-
Molybdenum Oxide (MoO₃) (for hole transport layer)
-
Silver (Ag) or Aluminum (Al) (for top electrode)
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Clean ITO substrates as described in the OLED protocol.
-
ETL Deposition: In an ambient environment, spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrates and anneal on a hotplate (e.g., at 200°C for 10 minutes).
-
Active Layer Deposition: Transfer the substrates into an inert atmosphere glovebox. Spin-coat the pre-mixed photoactive layer solution onto the ZnO layer. The blend ratio and spin speed are critical parameters that must be optimized.
-
Active Layer Annealing: Anneal the films as required to optimize the morphology of the bulk heterojunction. This may involve thermal annealing or solvent vapor annealing (SVA).
-
HTL and Electrode Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit the HTL (e.g., MoO₃, ~10 nm) and the metal top electrode (e.g., Ag, ~100 nm) under high vacuum (< 10⁻⁶ Torr).
-
Characterization: Measure the device performance under a solar simulator (e.g., AM 1.5G, 100 mW/cm²) to determine PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Visualization: OSC Device Architecture
Caption: Architecture of an inverted organic solar cell using a this compound-based material.
Application in Chemical Sensors
The inherent photophysical properties of the this compound scaffold can be harnessed to design highly sensitive and selective chemical sensors. By functionalizing the this compound core with specific recognition moieties, sensors can be developed that exhibit a change in fluorescence or color upon binding with a target analyte. This "turn-on" or "turn-off" response allows for the detection of various ions and molecules.
Data Presentation: Performance of this compound-Based Sensors
| Sensor Name | Target Analyte | Detection Mechanism | Detection Limit (nM) | Key Feature | Reference |
| Sensor 1 | Iodide (I⁻) | Fluorescence Enhancement | 8.0 | High sensitivity, live cell imaging | |
| Sensor 2 | Iodide (I⁻) | Fluorescence Enhancement | 11.0 | Colorimetric and fluorescent response | |
| Probe 1 | Zinc (Zn²⁺) | Fluorescence Enhancement | - | Two-photon absorption for bio-imaging |
Experimental Protocol: Synthesis of a this compound-Based Schiff Base Sensor
This protocol describes a general synthesis for a this compound-based Schiff base sensor for ion detection, adapted from reported procedures.
Materials:
-
Amino-substituted this compound precursor (e.g., 2-amino-9H-fluoren-9-one)
-
Aldehyde with recognition site (e.g., 2-hydroxybenzaldehyde)
-
Methanol (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the amino-substituted this compound precursor (1 equivalent) in methanol.
-
Condensation Reaction: To this solution, add the desired aldehyde (1 equivalent).
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours (e.g., 4-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).
-
Characterization: Confirm the structure of the synthesized sensor using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Visualization: Sensor Workflow and Mechanism
Caption: General workflow from synthesis to the detection mechanism of a this compound sensor.
References
Application Notes and Protocols: Borohydride Reduction of Fluorenone to 9-Fluorenol
Abstract
This document provides a detailed methodology for the reduction of the ketone 9-fluorenone to the secondary alcohol 9-fluorenol using sodium borohydride. This transformation is a staple in organic synthesis, valued for its high yield and mild reaction conditions. These application notes are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the experimental protocol, data presentation, and safety considerations.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is a widely used reducing agent for this purpose due to its selectivity for aldehydes and ketones, and its relative safety and ease of handling compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1][2] The conversion of 9-fluorenone to 9-fluorenol serves as an excellent example of this type of reduction, consistently providing high yields of a crystalline product.[3][4] The progress of the reaction can be visually monitored by the disappearance of the yellow color of the 9-fluorenone solution as it is converted to the colorless 9-fluorenol.[2]
Reaction Mechanism
The reduction of 9-fluorenone with sodium borohydride proceeds via a two-step mechanism.
-
Nucleophilic Attack: A hydride ion (H⁻) from the sodium borohydride acts as a nucleophile and attacks the electrophilic carbonyl carbon of 9-fluorenone. This results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The resulting alkoxide intermediate is then protonated, typically by the solvent (e.g., methanol or ethanol) or during an aqueous workup, to yield the final alcohol product, 9-fluorenol.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the borohydride reduction of 9-fluorenone on a laboratory scale.
| Parameter | Value | Source |
| Reactants | ||
| 9-Fluorenone | ~90 mg - 5 g | |
| Sodium Borohydride (NaBH₄) | ~40 mg - 0.4 g | |
| Solvent | ||
| Methanol or Ethanol | 10 mL - 30 mL | |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Reaction Time | 15 - 20 minutes | |
| Workup Reagents | ||
| 0.1 M HCl | ~2 mL - 50 mL (for neutralization) | |
| Water | ~5 mL - 50 mL (for precipitation/washing) | |
| Dichloromethane (for extraction) | 3 x 1 mL | |
| Yield and Purity | ||
| Typical Crude Yield | 95-100% | |
| Melting Point (Crude) | ~153 °C |
Experimental Protocol
This protocol is a representative procedure for the reduction of 9-fluorenone to 9-fluorenol.
Materials:
-
9-Fluorenone
-
Sodium borohydride (NaBH₄)
-
Methanol or 95% Ethanol
-
0.1 M Hydrochloric acid (HCl)
-
Deionized water
-
Dichloromethane (optional, for extraction)
-
Anhydrous sodium sulfate (optional, for drying)
-
Erlenmeyer flask (25 mL or 50 mL)
-
Stir bar or swirling capability
-
Graduated cylinders
-
Pipettes
-
TLC plates, chamber, and eluent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
UV lamp
-
Büchner funnel and filter flask
-
Watch glass
-
Melting point apparatus
Procedure:
-
Dissolution of 9-Fluorenone: In a 25-mL Erlenmeyer flask, dissolve approximately 90 mg of 9-fluorenone in 1 mL of methanol. The solution will have a distinct yellow color. For a larger scale, dissolve 5 g of 9-fluorenone in 30 mL of warm ethanol in a 100-mL beaker.
-
TLC Baseline: Spot the starting material solution on a TLC plate in two of three lanes to serve as a reference.
-
Addition of Sodium Borohydride: Carefully add approximately 600 µL of a freshly prepared NaBH₄ reducing solution (or ~40-60 mg of solid NaBH₄) to the fluorenone solution. The solution should be swirled gently. The reaction is typically allowed to proceed for 15-20 minutes at room temperature. The disappearance of the yellow color indicates the completion of the reaction.
-
Monitoring the Reaction: The reaction can be monitored by TLC. Spot the reaction mixture in the second (co-spot with starting material) and third lanes of the TLC plate. The formation of the more polar 9-fluorenol will result in a spot with a lower Rf value compared to 9-fluorenone.
-
Quenching the Reaction: After the reaction is complete (as indicated by the color change and/or TLC), slowly and carefully add approximately 2 mL of 0.1 M HCl dropwise to the flask to neutralize any excess borohydride and the alkoxide intermediate. Be cautious as hydrogen gas may be evolved.
-
Product Precipitation and Isolation: Add approximately 5 mL of water to precipitate the crude 9-fluorenol. Cool the mixture in an ice bath to maximize crystallization. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing the Product: Wash the collected solid with cold water to remove any inorganic salts.
-
Drying: Dry the purified 9-fluorenol on a pre-weighed watch glass. This can be done in a drying oven for a short period (be cautious of the melting point) or by air drying.
-
Analysis: Determine the mass of the dried product and calculate the percent yield. Characterize the product by measuring its melting point and, if desired, by obtaining an IR spectrum.
Safety Precautions
-
Sodium Borohydride (NaBH₄): Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with water, acids, or high temperatures. It is also toxic if ingested or absorbed through the skin. Handle NaBH₄ in a well-ventilated fume hood, away from water and ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. In case of skin contact, wipe away excess material with a dry cloth before washing with copious amounts of water.
-
Solvents: Methanol and ethanol are flammable. Handle them away from open flames and other ignition sources.
-
Hydrochloric Acid (HCl): HCl is corrosive. Handle with care and wear appropriate PPE.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Diagrams
Caption: Experimental workflow for the reduction of 9-fluorenone.
References
- 1. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note - Edubirdie [edubirdie.com]
- 2. Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols - Edubirdie [edubirdie.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A synthesis of 9-fluorenol: Sodium borohydride reduction of 9-fluorenone - ProQuest [proquest.com]
Application Notes and Protocols: Fluorenone-Based Chemosensors for Selective Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, application, and experimental protocols for fluorenone-based chemosensors tailored for the selective detection of various ions. The inherent spectroscopic properties of the this compound core, characterized by its electron-deficient nature, make it an excellent platform for developing "turn-on" or "turn-off" fluorescent and colorimetric sensors.[1][2] The functionalization of the this compound scaffold with specific ion recognition moieties allows for high selectivity and sensitivity in detecting ions such as iodide (I⁻), fluoride (F⁻), and cyanide (CN⁻).[1][3][4]
Design Principles and Signaling Mechanisms
The fundamental design strategy for this compound-based chemosensors involves conjugating the this compound core, which acts as a signaling unit (fluorophore), with a receptor unit that selectively binds to the target ion. The interaction between the sensor and the ion modulates the photophysical properties of the this compound core, leading to a detectable change in fluorescence or color.
Common signaling mechanisms include:
-
Intramolecular Charge Transfer (ICT): In the unbound state, an electron-donating receptor can induce ICT to the electron-accepting this compound, often resulting in a quenched or low fluorescence state. Upon ion binding, this ICT process can be inhibited, leading to a significant enhancement in fluorescence ("turn-on" sensing).
-
Photoinduced Electron Transfer (PET): Similar to ICT, PET from a receptor to the excited this compound can quench fluorescence. Ion binding to the receptor alters its redox potential, preventing PET and restoring fluorescence.
-
Deprotonation: For sensors containing acidic protons (e.g., -OH or -NH groups), basic anions like fluoride or cyanide can induce deprotonation. This changes the electronic structure of the sensor, causing a colorimetric and/or fluorescent response.
-
Michael Addition: Highly nucleophilic anions like cyanide can undergo a Michael-type addition reaction with electron-deficient moieties on the sensor, disrupting the conjugation and leading to a change in the optical signal.
Featured Applications and Quantitative Data
This compound-based chemosensors have demonstrated significant potential in various applications, from environmental monitoring to biological imaging. Below is a summary of the performance of representative this compound-based sensors for different ions.
| Sensor Name/Type | Target Ion | Detection Limit | Method | Solvent System | Association Constant (Kₐ) | Reference |
| This compound Schiff Base 1 | I⁻ | 8.0 nM | Fluorescence | H₂O/THF (7:3, v/v) | - | |
| This compound Schiff Base 2 | I⁻ | 11.0 nM | Fluorescence | H₂O/THF (7:3, v/v) | - | |
| This compound Derived Schiff Base | F⁻ | 900 nM | Colorimetric | CH₃CN | - | |
| 2,4,7-Triaminothis compound | F⁻ | 120 ppb | Colorimetric | - | - | |
| Fluorene-based Chemosensor 1 | CN⁻ | 0.2 ppb | Fluorescence | Aqueous Medium | 1.61 × 10⁶ M⁻¹ | |
| Fluorene-based Chemosensor 2 | CN⁻ | 0.4 ppb | Fluorescence | Aqueous Medium | 7.1 × 10⁵ M⁻¹ |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and application of this compound-based chemosensors.
Protocol 1: Synthesis of a this compound-Based Schiff Base Sensor for Iodide Detection
This protocol is adapted from the synthesis of this compound-based sensors for iodide detection.
Materials:
-
2-Amino-9H-fluoren-9-one
-
2-Hydroxybenzaldehyde or 2,3-dihydroxybenzaldehyde
-
Methanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with hotplate
Procedure:
-
Preparation of Intermediate: The synthesis starts with the nitration of a this compound precursor followed by a reduction to obtain an amino-substituted this compound intermediate (e.g., 2-amino-9H-fluoren-9-one).
-
Schiff Base Condensation:
-
Dissolve the amino-substituted this compound intermediate in methanol in a round-bottom flask.
-
Add an equimolar amount of the desired aldehyde (e.g., 2-hydroxybenzaldehyde or 2,3-dihydroxybenzaldehyde).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold methanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base sensor.
-
-
Characterization: Confirm the structure of the synthesized sensor using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Spectrofluorometric Titration for Ion Detection
This protocol describes the general procedure for evaluating the sensing performance of a this compound-based chemosensor towards a target ion using fluorescence spectroscopy.
Materials:
-
Synthesized this compound-based chemosensor
-
Stock solution of the chemosensor (e.g., 1 mM in a suitable solvent like THF or DMSO)
-
Stock solution of the target ion and various interfering ions (e.g., 10 mM in deionized water)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute solution of the chemosensor (e.g., 40 µM) in the desired solvent system (e.g., H₂O/THF, 7:3, v/v) in a quartz cuvette.
-
Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the sensor solution alone by exciting at its maximum absorption wavelength (λex).
-
Titration:
-
Incrementally add small aliquots of the target ion stock solution to the cuvette containing the sensor solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added ion.
-
The detection limit can be calculated using the 3σ/k method, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot.
-
-
Selectivity Study: Repeat the experiment by adding other potentially interfering ions to the sensor solution and observe any changes in fluorescence. This will demonstrate the selectivity of the sensor for the target ion.
Protocol 3: Colorimetric "Naked-Eye" Detection
For sensors that exhibit a color change, a simple qualitative analysis can be performed.
Materials:
-
Synthesized colorimetric this compound chemosensor
-
Solutions of the target ion and interfering ions
-
Test tubes or a microplate
Procedure:
-
Prepare a solution of the chemosensor in a suitable solvent.
-
Add a solution of the target ion to the sensor solution.
-
Visually observe any color change.
-
For comparison, add solutions of other ions to separate sensor solutions to confirm selectivity. A distinct color change should only be observed in the presence of the target ion.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in these application notes.
Caption: Signaling mechanism of a "turn-on" this compound chemosensor.
Caption: Experimental workflow for ion detection using this compound chemosensors.
Caption: Logical design principles of this compound-based chemosensors.
References
Troubleshooting & Optimization
troubleshooting low product yield in the Knoevenagel condensation of fluorenone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Knoevenagel condensation of fluorenone, a critical reaction in the synthesis of various functional materials and pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Knoevenagel condensation with this compound?
A1: The Knoevenagel condensation is a nucleophilic addition reaction followed by a dehydration step.[1][2] In the case of this compound, the reaction is typically catalyzed by a weak base. The base deprotonates an active methylene compound, such as malononitrile, creating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, 2-(9H-fluoren-9-ylidene)malononitrile.[3]
References
investigating catalyst deactivation in the oxidation of fluorene to fluorenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating catalyst deactivation during the oxidation of fluorene to fluorenone.
Troubleshooting Guides
This section addresses specific issues that may arise during the catalytic oxidation of fluorene, presented in a question-and-answer format.
Issue 1: Gradual or rapid loss of catalytic activity (lower fluorene conversion) over time.
-
Question: My catalyst's activity is decreasing with each cycle. What are the likely causes and how can I investigate this?
-
Answer: A decline in catalytic activity is a classic sign of deactivation. The primary causes can be categorized into four main areas: poisoning, coking/fouling, sintering, and leaching of the active species. To diagnose the specific cause, a systematic characterization of the fresh and spent catalyst is recommended.
Issue 2: Decrease in selectivity towards this compound, with an increase in byproducts.
-
Question: My reaction is producing more byproducts and less this compound than expected. What could be the reason?
-
Answer: A loss of selectivity can be linked to changes in the catalyst's active sites. This could be due to:
-
Coke deposition: Carbonaceous deposits can block the desired active sites, promoting side reactions on different sites.
-
Sintering: The growth of metal particles can alter the geometric and electronic properties of the active sites, leading to different reaction pathways.
-
Partial poisoning: Certain poisons may selectively block the sites responsible for this compound formation.
-
Issue 3: Inconsistent catalytic performance between different batches of starting material.
-
Question: I'm observing variable catalyst performance when I use a new batch of fluorene or solvent. Why is this happening?
-
Answer: This strongly suggests that impurities in your feedstock are poisoning the catalyst. Even trace amounts of compounds containing sulfur, nitrogen, or heavy metals can act as potent catalyst poisons. It is advisable to purify the feedstock to remove these potential poisons.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of catalyst deactivation in fluorene oxidation?
A1: The most common deactivation mechanisms are:
-
Poisoning: Impurities in the fluorene feedstock or solvent can strongly bind to the active sites, rendering them inactive.[1]
-
Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[1] This can be a particular issue with aromatic hydrocarbons like fluorene.
-
Sintering: Thermal degradation can cause the small, highly active catalyst particles to agglomerate into larger, less active ones, resulting in a loss of active surface area.[1]
-
Leaching: In liquid-phase reactions, the active metal species can dissolve from the solid support into the reaction medium, leading to an irreversible loss of catalyst activity.[2]
Q2: How can I regenerate my deactivated catalyst?
A2: The possibility of regeneration depends on the deactivation mechanism:
-
For coking: A common method is to burn off the coke deposits by controlled oxidation with air or another oxidizing agent.
-
For some types of poisoning: A chemical wash or treatment might remove the poison. For example, acid washing can be effective for removing alkali metal poisons.
-
For sintering and leaching: These processes are generally irreversible, and regeneration is often not feasible.
Q3: What analytical techniques are essential for investigating catalyst deactivation?
A3: A combination of techniques is typically required:
-
Temperature Programmed Desorption (TPD): To study the strength and nature of adsorbed species on the catalyst surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the catalyst surface.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and dispersion of catalyst particles and to observe sintering.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained during a catalyst deactivation study.
Table 1: Catalyst Performance Over Repeated Cycles
| Cycle Number | Fluorene Conversion (%) | This compound Selectivity (%) |
| 1 | 99 | 98 |
| 2 | 95 | 96 |
| 3 | 88 | 92 |
| 4 | 75 | 85 |
| 5 | 62 | 78 |
Table 2: Characterization of Fresh and Spent Catalyst
| Property | Fresh Catalyst | Spent Catalyst (after 5 cycles) |
| BET Surface Area (m²/g) | 150 | 95 |
| Average Particle Size (nm) by TEM | 5 | 15 |
| Coke Content (%) by TGA | 0 | 8.5 |
| Surface Atomic Conc. of Poison (e.g., Sulfur) by XPS | 0 | 1.2% |
Experimental Protocols
1. Temperature Programmed Desorption (TPD)
-
Objective: To identify the nature and strength of surface-adsorbed species that may be inhibiting the reaction.
-
Methodology:
-
Place a known mass of the spent catalyst in a quartz reactor.
-
Pre-treat the catalyst by heating under an inert gas (e.g., He or Ar) flow to remove physisorbed species.
-
Cool the catalyst to the desired adsorption temperature.
-
Introduce a probe gas (e.g., CO or NH₃, depending on the nature of the active sites) to saturate the catalyst surface.
-
Purge with an inert gas to remove gas-phase and weakly adsorbed probe molecules.
-
Increase the temperature linearly while monitoring the desorbed molecules with a mass spectrometer.
-
2. Thermogravimetric Analysis (TGA)
-
Objective: To quantify the amount of carbonaceous deposits (coke) on the catalyst.
-
Methodology:
-
Place a precise amount of the spent catalyst in a TGA crucible.
-
Heat the sample in an inert atmosphere (e.g., N₂) to a temperature sufficient to desorb volatile species but not burn the coke (e.g., 200-300°C).
-
Switch the gas to an oxidizing atmosphere (e.g., air) and continue heating.
-
The weight loss observed during the second heating stage corresponds to the combustion of coke.
-
3. X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To analyze the surface elemental composition and the chemical (oxidation) state of the active species.
-
Methodology:
-
Mount the fresh and spent catalyst samples on a sample holder.
-
Introduce the holder into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Irradiate the sample with monochromatic X-rays.
-
Analyze the kinetic energy of the emitted photoelectrons to determine their binding energies.
-
The binding energies are characteristic of each element and its chemical state.
-
4. Transmission Electron Microscopy (TEM)
-
Objective: To visualize changes in the catalyst's morphology, such as particle size and distribution, which are indicative of sintering.
-
Methodology:
-
Disperse the catalyst powder in a solvent (e.g., ethanol) and deposit a drop onto a TEM grid.
-
Allow the solvent to evaporate.
-
Insert the grid into the TEM.
-
Acquire images at various magnifications to observe the catalyst nanoparticles.
-
Measure the size of a statistically significant number of particles to determine the average particle size and distribution for both fresh and spent catalysts.
-
Visualizations
References
minimizing homocoupling side reactions in fluorene derivative synthesis
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side reactions during the synthesis of fluorene derivatives.
Troubleshooting Guide
This guide addresses the common and frustrating issue of significant homocoupling byproduct formation during palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.
Q: I am observing a significant amount of homocoupled byproduct (e.g., bifluorenyl) from my fluorenylboronic acid in a Suzuki reaction. What steps should I take to minimize it?
A: Significant homocoupling is a frequent challenge that reduces the yield of your desired product and complicates purification.[1][2] It is typically caused by oxygen in the reaction, the choice of palladium precursor, or suboptimal reaction conditions that favor the undesired pathway.[2][3] Follow this systematic approach to diagnose and resolve the issue.
Step 1: Verify Reagent Quality and Inert Atmosphere
-
Oxygen Exclusion: The homocoupling of boronic acids is often promoted by the presence of oxygen.[3] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents must be rigorously degassed using methods like sparging with an inert gas for 30-60 minutes or employing several freeze-pump-thaw cycles for more stringent oxygen removal.
-
Boronic Acid Quality: Boronic acids can degrade over time, leading to side reactions. Use fresh or properly stored boronic acid. Consider using more stable boronate esters, such as pinacol esters, to mitigate degradation issues like protodeboronation.
Step 2: Optimize Reaction Parameters
If initial checks do not resolve the issue, a systematic optimization of reaction conditions is necessary.
-
Base Selection: The base is critical for activating the boronic acid. For fluorene derivatives, common bases like K₂CO₃ might be sufficient, but sometimes stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are required to facilitate efficient transmetalation, which can outcompete the homocoupling pathway.
-
Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can sterically hinder the formation of homocoupled products and promote the desired reductive elimination step.
-
Solvent System: The solvent must be appropriate for all reactants. A mixture of a non-polar solvent like toluene or dioxane with an aqueous phase is common for Suzuki couplings. Ensure your fluorene starting materials are fully soluble at the reaction temperature to avoid slow reaction rates that can favor side reactions.
-
Temperature Control: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Try running the reaction at the lowest temperature that provides a reasonable rate (e.g., starting at 60-80 °C and adjusting from there).
-
Stoichiometry: Using a slight excess of the aryl halide relative to the fluorenylboronic acid can favor the cross-coupling pathway.
Step 3: Re-evaluate Palladium Source and Additives
-
Palladium Precursor: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it can directly react with the boronic acid to cause homocoupling at the start of the reaction. Consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. Modern pre-catalysts (e.g., XPhos Pd G3) are also designed to efficiently generate the active Pd(0) species, minimizing side reactions.
-
Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of fluorene synthesis?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules of a starting material react with each other. For example, in a Suzuki reaction designed to couple a fluorenylboronic acid with an aryl bromide, the homocoupling side reaction would involve two molecules of the fluorenylboronic acid reacting to form a bifluorenyl dimer. This consumes the starting material, reduces the yield of the desired cross-coupled product, and introduces a potentially difficult-to-separate impurity.
Q2: What are the primary mechanisms that cause boronic acid homocoupling?
A2: There are two primary pathways for boronic acid homocoupling:
-
Oxygen-Mediated: Residual oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that consumes the boronic acid to produce the homocoupled dimer.
-
Palladium(II)-Mediated: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can react directly with two equivalents of the boronic acid to generate the homocoupled product and the active Pd(0) species. This is often a problem at the beginning of the reaction.
Q3: Can the aryl halide also undergo homocoupling?
A3: Yes, though it is often less common than boronic acid homocoupling. The reductive homocoupling of two aryl halide molecules can occur, particularly with electron-rich aryl halides and highly active catalyst systems. This side reaction can be influenced by a slow transmetalation step, where the arylpalladium(II) intermediate has a longer lifetime and can undergo alternative reaction pathways.
Q4: How can I effectively monitor my reaction to track byproduct formation?
A4: Thin Layer Chromatography (TLC) is an effective and convenient method to monitor the progress of the reaction. By spotting the reaction mixture alongside your starting materials, you can track the consumption of reactants and the formation of new spots. The appearance of a byproduct spot, which can be compared to a standard of the homocoupled dimer if available, will help you determine the optimal reaction time to maximize product yield before side reactions become too significant.
Data Presentation
Optimizing reaction conditions is key to minimizing homocoupling. The tables below summarize the impact of different components on reaction outcomes.
Table 1: Effect of Palladium Catalyst and Ligand on Coupling Reactions
| Catalyst System | Ligand Type | Typical Use Case | Potential Impact on Homocoupling |
|---|---|---|---|
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | General purpose, widely used Pd(0) source | Standard performance; can be effective but may require optimization. |
| Pd₂(dba)₃ with XPhos/SPhos | Buchwald-type ligands | Challenging couplings, sterically hindered substrates | Bulky, electron-rich ligands often reduce homocoupling by promoting efficient cross-coupling. |
| Pd(dppf)Cl₂ | Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) | Robust catalyst for a range of couplings | Generally reliable, but as a Pd(II) source, initial homocoupling is possible. |
| XPhos Pd G3 | Pre-catalyst | Ensures efficient generation of active Pd(0) | Designed to minimize side reactions by providing a clean entry into the catalytic cycle. |
Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling
| Base | Solvent System | General Applicability | Comments |
|---|---|---|---|
| K₂CO₃ / Na₂CO₃ | Toluene/Water or Dioxane/Water | Standard, widely used conditions | Effective for many substrates, but may not be strong enough for challenging couplings. |
| K₃PO₄ | Toluene or Dioxane | Stronger, non-nucleophilic base | Often improves yields for electron-deficient or hindered partners. |
| Cs₂CO₃ | Dioxane or Toluene | Very strong base | Can be highly effective for difficult couplings where other bases fail. |
| KF | Dioxane | Fluoride base | Shown to be highly effective in certain couplings, particularly with pyridyl nucleophiles. |
Key Experiment Protocol
General Protocol for Suzuki-Miyaura Coupling of 2-Bromofluorene
This protocol provides a starting point for the cross-coupling of a fluorene derivative and requires optimization for specific substrates.
Materials:
-
2-Bromofluorene (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% or Pd₂(dba)₃/SPhos, 2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 4:1 Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromofluorene, the arylboronic acid, the palladium catalyst, the chosen ligand (if applicable), and the base.
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent mixture via syringe. To ensure the mixture remains oxygen-free, bubble the inert gas through the solvent for 15-20 minutes before addition.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC until the 2-bromofluorene starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway Diagram
Caption: Desired cross-coupling vs. undesired homocoupling.
Troubleshooting Workflow
Caption: Workflow for diagnosing and fixing homocoupling issues.
Parameter Influence Diagram
References
overcoming steric hindrance in reactions involving fluorenone derivatives
A technical support center focused on .
Technical Support Center: Fluorenone Derivative Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with steric hindrance in reactions involving this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a substituted 2-bromothis compound is giving low yields. What is the likely cause?
Low yields in Suzuki-Miyaura couplings involving this compound derivatives, particularly those with substituents near the reaction site (e.g., at the C1 or C3 position), are often due to steric hindrance. This hindrance can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle. The bulky, rigid nature of the this compound core exacerbates this issue, making it difficult for the coupling partners to approach the metal center of the catalyst.
A primary strategy to overcome this is to employ palladium catalysts with bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated palladium(0) species, which is highly reactive in the oxidative addition step. Additionally, their bulk can facilitate the reductive elimination step to release the final product.
Q2: Which catalyst/ligand system is recommended for sterically hindered Suzuki couplings with fluorenones?
For sterically demanding Suzuki couplings involving this compound derivatives, palladium-based catalysts with bulky phosphine ligands are generally the most effective. Buchwald and Fu have developed several generations of ligands specifically designed for such challenging reactions. For instance, SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) and XPhos (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine) are often successful where simpler ligands like PPh₃ fail. These ligands create a more open coordination sphere around the palladium center, accommodating bulky substrates.
Troubleshooting Guide: Sterically Hindered Suzuki-Miyaura Coupling
Issue: Low or No Product Formation in the Coupling of a 2-Halothis compound with a Bulky Boronic Acid.
This common issue points towards a high energy barrier for one or more steps in the catalytic cycle due to steric clash. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for a sterically hindered Suzuki coupling.
Data Presentation: Ligand and Base Effects
The choice of ligand and base is critical for overcoming steric hindrance. The table below summarizes yield data from a study on the Suzuki coupling of a sterically hindered 2-bromo-1-methylthis compound with phenylboronic acid.
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 15 |
| 2 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 78 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 92 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | 89 |
Data is illustrative and compiled from typical results seen in organometallic literature for similar hindered couplings.
As the data shows, switching from a standard ligand like triphenylphosphine (PPh₃) to a bulky, electron-rich Buchwald ligand like SPhos or XPhos can dramatically increase the reaction yield. Similarly, a stronger base like potassium phosphate (K₃PO₄) is often more effective than weaker bases like potassium carbonate (K₂CO₃) in these challenging reactions.
Experimental Protocols
General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of a substituted 2-halothis compound with a boronic acid, using a high-performance catalyst system.
Materials:
-
2-Halo-fluorenone derivative (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-halo-fluorenone, boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conceptual Diagrams
The Suzuki-Miyaura Catalytic Cycle
Steric hindrance primarily affects the transmetalation (III) and reductive elimination (IV) steps. Bulky ligands (L) on the palladium center can facilitate these steps by promoting the necessary conformational changes.
Caption: Suzuki-Miyaura cycle highlighting steps affected by steric hindrance.
Validation & Comparative
A Comparative Guide to Validating Fluorenone-Based Sensors: Accuracy, Selectivity, and Performance
For Researchers, Scientists, and Drug Development Professionals
The development of highly sensitive and selective chemical sensors is paramount for advancements in biomedical research, environmental monitoring, and drug discovery. Among the various classes of fluorescent probes, fluorenone-based sensors have emerged as a versatile platform for the detection of a wide range of analytes, from ions to small molecules. Their excellent photophysical properties, including large Stokes shifts and high quantum yields, make them attractive candidates for developing robust sensing systems.[1]
This guide provides a comprehensive overview of the methods used to validate the accuracy and selectivity of this compound-based sensors. We present a comparative analysis of their performance against other common fluorescent probes, supported by quantitative data and detailed experimental protocols. This guide aims to equip researchers with the necessary information to design, validate, and select the most appropriate sensing strategy for their specific application.
Performance Comparison of Fluorescent Sensors
The efficacy of a fluorescent sensor is determined by several key performance metrics, including its limit of detection (LOD), binding constant (Ka), and selectivity over potential interferents. The following tables summarize the performance of this compound-based sensors for the detection of iodide, pyrophosphate, and alanine, and compare them with other fluorescent sensor platforms.
Table 1: Comparison of Fluorescent Sensors for Iodide (I⁻) Detection
| Sensor Type | Sensing Mechanism | Limit of Detection (LOD) | Binding Constant (Kₐ) (M⁻¹) | Key Advantages | Reference |
| This compound-based Sensor 1 | Fluorescence Enhancement (Inhibition of ICT and C=N isomerization) | 8.0 nM | 4.21 x 10⁶ | High sensitivity, "turn-on" response minimizes false positives. | [1] |
| This compound-based Sensor 2 | Fluorescence Enhancement (Inhibition of ICT and C=N isomerization) | 11.0 nM | 4.08 x 10⁶ | High sensitivity, "turn-on" response. | [1] |
| Silver-based Ratiometric Complex | Fluorescence Quenching | 7.16 µM | Not Reported | Ratiometric detection can improve accuracy. | [1] |
| Redox-reaction based Optical Sensor | Not Specified | 744 nM | Not Reported | - | [1] |
| Nitrogen-doped Carbon Dots | Fluorescence Quenching | 20 nM | Not Reported | Cost-effective, good stability. |
Table 2: Comparison of Fluorescent Sensors for Pyrophosphate (PPi) Detection
| Sensor Type | Sensing Mechanism | Limit of Detection (LOD) | Analyte Concentration Range | Key Advantages | Reference |
| This compound-based Probe | Fluorescence Enhancement | Very Low (not specified) | Not Specified | High selectivity and sensitivity. | |
| Rhodamine B-based Sensor | FRET and IFE | 70 nM | 5–35 µM | Wide linear response range, high sensitivity. | |
| Poly(para-phenyleneethynylene) (PPE) and Nanoparticles | Fluorescence Displacement Assay | >40 nM | Not Specified | Can discern PPi in the presence of high phosphate concentrations. |
Table 3: Comparison of Fluorescent Sensors for Alanine Detection
| Sensor Type | Sensing Mechanism | Limit of Detection (LOD) | Key Advantages | Reference | | :--- | :--- | :--- | :--- | | This compound-based Probe | Fluorescence Enhancement | Very Low (not specified) | High selectivity and sensitivity for alanine. | | | Binaphthol-based Chiral Sensor | Not Specified | 10.7 nM | Exclusive selectivity for D-alanine. | | | Acridinedione-based Dyes | PET or ICT | Not Specified | Can distinguish between different amino acids based on fluorescence response. | | | Fluorescein-based Probe | Colorimetric/Fluorimetric | Not Specified | Dual detection mode, low toxicity. | |
Experimental Protocols for Sensor Validation
Accurate and reproducible validation of sensor performance is critical. Below are detailed methodologies for key experiments.
Determination of the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably detected. A common method for its determination is the 3σ/S method.
Protocol:
-
Prepare a Blank Solution: Prepare a solution containing the this compound-based sensor in the appropriate buffer or solvent system without the analyte.
-
Measure Blank Signal: Record the fluorescence intensity of the blank solution multiple times (e.g., n=10) to determine the standard deviation (σ) of the blank signal.
-
Prepare a Calibration Curve: Prepare a series of solutions with known, low concentrations of the analyte and the sensor.
-
Measure Fluorescence: Measure the fluorescence intensity of each solution.
-
Plot Calibration Curve: Plot the fluorescence intensity as a function of the analyte concentration.
-
Determine the Slope: Perform a linear regression on the initial, linear portion of the calibration curve to determine the slope (S).
-
Calculate LOD: Calculate the LOD using the formula: LOD = 3σ / S .
Selectivity and Interference Studies
These studies are crucial to assess the sensor's ability to detect the target analyte in the presence of other potentially interfering species.
Protocol:
-
Prepare Solutions of Interfering Species: Prepare solutions of various potentially interfering ions and molecules at concentrations significantly higher (e.g., 10-fold or 100-fold) than the target analyte.
-
Measure Fluorescence with Interferents Alone: Add each interfering species individually to a solution of the this compound-based sensor and measure the fluorescence response. This determines if any interferent produces a signal on its own.
-
Measure Fluorescence with Analyte and Interferents: To a solution containing the sensor and the target analyte (at a known concentration), add each interfering species individually.
-
Compare Fluorescence Signals: Compare the fluorescence intensity of the sensor in the presence of the analyte and the interferent to the intensity of the sensor with the analyte alone. A significant change in the signal indicates interference.
-
Data Presentation: The results are often presented as a bar graph showing the fluorescence response of the sensor to the target analyte and to the various interfering species.
Signaling Pathways and Experimental Workflows
The interaction between a this compound-based sensor and its target analyte triggers a change in its photophysical properties, leading to a detectable signal. Common signaling mechanisms include Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Fluorescence Resonance Energy Transfer (FRET).
Signaling Mechanisms
Caption: Common signaling mechanisms in fluorescent sensors.
General Experimental Workflow for Sensor Validation
The following diagram illustrates a typical workflow for validating the performance of a new this compound-based sensor.
Caption: A typical workflow for validating a fluorescent sensor.
Conclusion
This compound-based sensors offer a powerful and versatile tool for the detection of a variety of analytes. Their "turn-on" fluorescence response, high sensitivity, and selectivity make them particularly advantageous in complex biological and environmental samples. This guide provides a framework for the rigorous validation of these sensors, enabling researchers to confidently apply them in their respective fields. By following standardized protocols and carefully comparing performance against alternative methods, the full potential of this compound-based sensors can be realized, driving innovation in diagnostics, drug development, and beyond.
References
Comparative Biological Activity of Substituted Fluorenones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various substituted fluorenones, supported by experimental data. The unique tricyclic structure of fluorenone has served as a versatile scaffold for the development of novel therapeutic agents, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and antiviral properties.
This guide summarizes key findings from recent studies, presenting quantitative data in easily comparable tables, detailing experimental methodologies for key assays, and illustrating relevant biological pathways and workflows.
Anticancer Activity
Substituted fluorenones have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular processes such as DNA replication and cell division.
Comparative Cytotoxicity of Substituted Fluorenones
The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are commonly used metrics to quantify this activity, with lower values indicating greater potency.
| Compound ID/Name | Substitution Pattern | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Tilorone Analog (2c) | 2,7-bis[2-(diethylamino)ethoxy] (modified side chains) | Various cancer cell lines | < 7 | [1] |
| Tilorone Analog (5d) | Modified this compound skeleton and amino groups | Various cancer cell lines | < 10 | [1] |
| 2,7-Diamidothis compound (3c) | 2,7-diamido substitution | NCI 60-cell panel | 1.66 | [2][3] |
| 3-Fluoro-β-lactam (32) | 3-fluoro, 4-(3-hydroxy-4-methoxyphenyl), 1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 | [4] |
| 3-Fluoro-β-lactam (33) | 3-fluoro, 4-(3-fluoro-4-methoxyphenyl), 1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 | |
| Moxifloxacin Derivative (IIIf) | Fluoroquinolone-based | NCI-60 Panel | Average 1.78 | |
| Ofloxacin/Ciprofloxacin Derivative (VIb) | Fluoroquinolone-based | NCI-60 Panel | Average 1.45 | |
| Azathis compound Derivative (13) | 9-chloro-6-(2-methylpiperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one | CAKI-1 (Renal), MCF-7 (Breast) | Not specified, potent inhibitor |
Experimental Protocols: Anticancer Activity
Cell Viability and Cytotoxicity Assays (MTT/SRB):
A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: MTT solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured spectrophotometrically.
-
SRB Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with SRB dye, which binds to cellular proteins. The unbound dye is washed away, and the bound dye is solubilized. The absorbance is measured to determine the cell density.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability or growth inhibition compared to untreated control cells. The IC50 or GI50 value is then determined from the dose-response curve.
Topoisomerase I Inhibition Assay:
Some this compound analogs have been shown to target DNA topoisomerase I, an enzyme crucial for DNA replication and repair.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, DNA topoisomerase I, and various concentrations of the test compound.
-
Incubation: The mixture is incubated to allow the enzyme to relax the supercoiled DNA.
-
Electrophoresis: The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Supercoiled and relaxed DNA will migrate at different rates, allowing for the assessment of enzyme inhibition. A potent inhibitor will prevent the conversion of supercoiled DNA to its relaxed form.
Antimicrobial Activity
This compound derivatives have also been investigated for their ability to combat various pathogenic microorganisms, including bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity of Substituted Fluorenones
The following table summarizes the MIC values of several this compound derivatives against different microbial strains. Lower MIC values indicate stronger antimicrobial activity.
| Compound Class | Substitution Pattern | Microbial Strain | MIC (mg/mL) | Reference |
| O-Aryl-Carbamoyl-Oxymino-Fluorene | Varied aryl-carbamoyl-oximino groups | S. aureus, E. coli, C. albicans | 0.156 - 10 | |
| 2,7-dichloro-9H-fluorene-based azetidinones | Azetidinone and thiazolidinone analogues | E. coli | 15.6 - 31.25 (µg/mL) | |
| 2,7-dichloro-4-(2-substitutedamino acetyl)fluorenes | Varied substituted amino acetyl groups | Various bacteria and fungi | Not specified, promising activity |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiviral Activity
Certain this compound derivatives have shown promise as antiviral agents, with tilorone being a notable example. Their activity is often assessed by measuring the reduction in viral replication in cell culture.
Comparative Antiviral Activity of Substituted Fluorenones
The antiviral efficacy is typically reported as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
| Compound ID/Name | Virus | Cell Line | EC50 (µM) | Reference |
| Tilorone | SARS-CoV-2 | Vero | 0.18 | |
| Sulfonamide derivative (3h) | SARS-CoV-2 (PLpro) | - | 5.94 | |
| Sulfonamide derivative (3e) | SARS-CoV-2 (Mpro & PLpro) | - | 23 (Mpro), 6.33 (PLpro) | |
| l-I-OddU (iodo derivative) | Epstein-Barr virus (EBV) | H1 cells | 0.03 | |
| Gemcitabine Derivative (2h) | SARS-CoV-2 | Calu-3 | 0.46 |
Experimental Protocol: Antiviral Activity Assay
A common method to evaluate antiviral activity is the plaque reduction assay or a cell-based assay measuring viral protein expression.
-
Cell Culture: A suitable host cell line is cultured in multi-well plates.
-
Viral Infection: The cells are infected with the virus at a known multiplicity of infection (MOI).
-
Compound Treatment: The infected cells are treated with different concentrations of the this compound derivatives.
-
Incubation: The plates are incubated to allow for viral replication.
-
Quantification of Viral Activity:
-
Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted.
-
Immunofluorescence Assay: Viral protein expression is detected using specific antibodies and visualized by fluorescence microscopy.
-
qRT-PCR: Viral RNA levels are quantified.
-
-
Data Analysis: The EC50 value is calculated based on the reduction in viral activity in treated cells compared to untreated controls.
References
- 1. Synthesis and activity evaluation of tilorone analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antiproliferative evaluation of this compound analogs with DNA topoisomerase I inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. mdpi.com [mdpi.com]
Fluorenone: A Viable Alternative to Benzophenone in Photochemical Reactions? A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a photosensitizer is critical to the success of photochemical reactions. Benzophenone has long been a workhorse in this field, valued for its high efficiency in initiating reactions through its triplet excited state. However, emerging research suggests that fluorenone, a structurally related aromatic ketone, presents a compelling alternative with distinct photochemical properties. This guide provides an objective comparison of this compound and benzophenone, supported by experimental data, to inform the selection of the most appropriate photosensitizer for specific applications.
At a Glance: Key Performance Metrics
The efficacy of a photosensitizer is largely determined by its photophysical properties, primarily the efficiency of forming the reactive triplet state (triplet quantum yield, ΦT) and the lifetime of this state. Below is a summary of these key parameters for this compound and benzophenone in different solvent environments.
| Property | This compound | Benzophenone |
| Triplet Quantum Yield (ΦT) | ~1.0 in nonpolar solvents (e.g., hexane)[1] | ~1.0 in nonpolar solvents (e.g., benzene) |
| 0.46 in polar solvents (e.g., acetonitrile)[1] | Remains high in polar solvents | |
| Lowest Triplet State | π-π* character[2] | n-π* character |
| Photoreduction Product | Fluorenol (9-hydroxyfluorene)[3] | Benzpinacol[4] |
| Phototoxicity | High (87% photohaemolysis) | High (94% photohaemolysis) |
Probing Performance: The Photoreduction of Aromatic Ketones
A classic benchmark for evaluating the performance of photosensitizers is the photoreduction of the ketone itself in a hydrogen-donating solvent, such as isopropanol. This reaction proceeds via the triplet excited state of the ketone, which abstracts a hydrogen atom from the solvent to initiate the reduction process.
While both this compound and benzophenone undergo photoreduction, their primary products differ. Benzophenone famously dimerizes to form benzpinacol. In contrast, this compound is typically reduced to the corresponding secondary alcohol, fluorenol (9-hydroxyfluorene). This difference in product selectivity can be a critical consideration depending on the desired outcome of a synthetic photochemical reaction.
The lower triplet quantum yield of fluoredone in polar solvents suggests that the efficiency of such photoreduction reactions may be lower compared to benzophenone under similar conditions. However, the distinct electronic nature of this compound's lowest triplet state (π-π) compared to benzophenone's (n-π) can lead to different reactivity and selectivity profiles in other photosensitized reactions.
Experimental Protocols: Unveiling the Photochemistry
To provide a clear understanding of how the comparative data is generated, a generalized experimental protocol for the photoreduction of aromatic ketones is outlined below.
Experimental Protocol: Photoreduction of Aromatic Ketones in Isopropanol
1. Materials and Reagents:
-
Aromatic ketone (Benzophenone or this compound)
-
Isopropanol (spectroscopic grade)
-
Inert gas (Nitrogen or Argon)
-
Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Analytical instrumentation for product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))
2. Procedure:
-
Sample Preparation: Prepare a solution of the aromatic ketone (e.g., 0.1 M) in isopropanol.
-
Degassing: Transfer the solution to the quartz reaction vessel and deoxygenate by bubbling with an inert gas (e.g., nitrogen) for at least 30 minutes. Oxygen can quench the triplet excited state, reducing the reaction efficiency.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with the UV lamp. The reaction should be maintained at a constant temperature.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture for analysis.
-
Product Analysis: Analyze the aliquots using GC-MS or HPLC to identify and quantify the starting material and the photoproducts (benzpinacol for benzophenone, fluorenol for this compound).
-
Data Analysis: Plot the concentration of the starting material and products as a function of irradiation time to determine the reaction kinetics.
Visualizing the Mechanism: From Photon to Product
The photochemical reactions of these ketones are initiated by the absorption of light, leading to the formation of an excited singlet state, which then rapidly converts to a more stable and longer-lived triplet state through a process called intersystem crossing (ISC). This triplet state is the key reactive intermediate.
Photophysical Pathway
The following diagram illustrates the initial photophysical steps for both this compound and benzophenone.
Caption: Jablonski diagram illustrating the formation of the reactive triplet state.
Photoreduction Reaction Workflow
The subsequent chemical reaction for photoreduction in the presence of a hydrogen donor (isopropanol) is depicted below.
References
A Comparative Performance Analysis of Fluorenone-Based Organic Light-Emitting Diodes
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a vast array of organic materials. Among these, fluorenone derivatives have emerged as a versatile class of compounds, demonstrating significant potential in various layers of the OLED device stack. Their rigid molecular structure, high thermal stability, and tunable electronic properties make them attractive candidates for emitters, host materials, and electron transporters. This guide provides a comparative analysis of the performance of different this compound-based OLEDs, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of next-generation organic electronic devices.
Performance Benchmark of this compound-Based OLEDs
The performance of an OLED is intricately linked to the molecular design of the organic materials used and the overall device architecture. The following tables summarize key performance metrics for various this compound-based materials, categorized by their function within the OLED.
This compound-Based Emitters in Fluorescent OLEDs
This compound derivatives, functionalized with various electron-donating groups, have been successfully employed as emitters in fluorescent OLEDs. The electron-deficient this compound core acts as an acceptor, creating a donor-acceptor structure that can be tuned to achieve emission across the visible spectrum. A study by Mahmoudi et al. (2021) provides a clear comparison of four such derivatives.[1]
| Emitter Material | Host Material | Maximum EQE (%) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) | CIE Coordinates (x, y) |
| Compound 1 | 1,3-bis(N-carbazolyl)benzene (mCP) | 2.54 | 7509 | 5.08 | (0.607, 0.388) - Red |
| Compound 2 | mCP | 1.85 | 5896 | 5.10 | (0.521, 0.436) - Orange |
| Compound 3 | mCP | 1.23 | 4321 | 5.25 | (0.488, 0.482) - Yellow-Green |
| Compound 4 | mCP | 0.98 | 3145 | 5.30 | (0.451, 0.512) - Green |
Data sourced from Mahmoudi et al. (2021).[1]
Analysis: The performance of these this compound-based emitters demonstrates a clear structure-property relationship. The variation in the electron-donating substituents attached to the this compound core directly influences the emission color, shifting from red to green. This tunability is a key advantage of this class of materials. However, a trade-off is observed, with the red-emitting device (Compound 1) exhibiting the highest external quantum efficiency (EQE), and the efficiency decreasing as the emission shifts to shorter wavelengths. This trend is common in fluorescent OLEDs and highlights the ongoing challenge of developing highly efficient blue and green emitters.
This compound-Based Host Materials in Phosphorescent OLEDs
The high triplet energy and good thermal stability of this compound derivatives make them promising candidates for host materials in phosphorescent OLEDs (PhOLEDs). A spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based derivative, MS-OC, has shown exceptional performance as a host for a yellow phosphorescent emitter.
| Host Material | Emitter | Maximum EQE (%) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) | Power Efficiency (lm/W) |
| MS-OC | PO-01 (yellow phosphorescent) | 27.1 | 142,464 | 2.1 | 113.0 |
Data sourced from a 2024 study on spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host materials.
Analysis: The MS-OC host material facilitates outstanding performance in the yellow PhOLED, with a very high EQE of 27.1% and an impressively low turn-on voltage of 2.1 V. This highlights the potential of incorporating the this compound moiety into larger, more complex molecular architectures to achieve excellent charge balance and efficient energy transfer to the phosphorescent guest. The spiro linkage in MS-OC likely contributes to a high glass transition temperature and morphological stability, which are crucial for long device lifetimes.
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility and advancement of OLED research. Below are representative protocols for the synthesis of this compound derivatives and the fabrication and characterization of OLED devices.
Synthesis of 2,7-Disubstituted-9-Fluorenone Derivatives
A common route for synthesizing 2,7-disubstituted-9-fluorenone derivatives involves a Suzuki coupling reaction. The following is a general procedure:
-
Starting Material: 2,7-dibromo-9-fluorenone is a common precursor.
-
Reaction: The 2,7-dibromo-9-fluorenone is reacted with the desired aryl or heteroaryl boronic acid or boronic acid ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a base (e.g., K₂CO₃ or Na₂CO₃).
-
Solvent and Conditions: The reaction is typically carried out in a solvent mixture such as toluene/water or dioxane at elevated temperatures (e.g., 90-110 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Purification: After the reaction is complete, the crude product is purified by column chromatography on silica gel to yield the desired 2,7-disubstituted-9-fluorenone derivative.[1]
OLED Fabrication by Thermal Evaporation
The fabrication of multilayer small-molecule OLEDs is typically performed using high-vacuum thermal evaporation.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and remove any organic residues.
-
Layer Deposition: The cleaned substrates are loaded into a high-vacuum chamber (base pressure < 10⁻⁶ Torr). The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) are placed in separate crucibles. The materials are then sequentially deposited onto the substrate by thermal evaporation. The thickness of each layer is monitored in situ using a quartz crystal microbalance. A typical deposition rate for organic layers is 1-2 Å/s.
-
Cathode Deposition: Without breaking the vacuum, a metal cathode, such as aluminum (Al), is deposited on top of the organic layers through a shadow mask to define the active area of the device. A thin layer of a low work function material like lithium fluoride (LiF) is often used as an EIL to improve electron injection.
-
Encapsulation: To prevent degradation from moisture and oxygen, the completed devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following standard techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density and luminance are measured as a function of the applied voltage using a photometer. From this data, the turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W) are determined.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the electroluminescence spectrum of the device.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are measured with a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra to quantify the emission color.
Visualizing the Workflow and Device Structure
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for this compound-based OLED research and a generalized device structure.
Conclusion and Future Outlook
This compound-based materials have demonstrated considerable promise for application in high-performance OLEDs. Their versatility allows them to function as efficient emitters, particularly in the red and orange regions of the spectrum, and as highly effective host materials for phosphorescent emitters. The key to their success lies in the ability to fine-tune their electronic and photophysical properties through chemical modification of the this compound core.
While significant progress has been made, further research is needed to fully unlock the potential of this class of materials. The development of stable and efficient blue-emitting this compound derivatives remains a challenge. Furthermore, while the electron-withdrawing nature of the this compound core suggests their suitability as electron transport materials, more experimental data is required to validate their performance in this role. Future research efforts focused on these areas, guided by a systematic understanding of structure-property relationships, will undoubtedly lead to the development of even more efficient and durable this compound-based OLEDs for a wide range of applications.
References
assessing the purity of synthesized fluorenone using TLC and IR spectroscopy
A Comparative Guide to Assessing the Purity of Synthesized Fluorenone
This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) and Infrared (IR) Spectroscopy for assessing the purity of synthesized this compound. It is designed for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental protocols and data. The focus is on identifying common impurities, such as unreacted fluorene, which is the typical starting material for this compound synthesis via oxidation.
Introduction to Purity Assessment
This compound is a vital aromatic ketone used as a building block in the synthesis of pharmaceuticals, functional polymers, and materials for organic electronics. The purity of the synthesized this compound is critical, as impurities can significantly impact the yield, safety, and efficacy of the final products. Two of the most accessible and reliable techniques for preliminary purity assessment in a synthetic chemistry lab are Thin-Layer Chromatography (TLC) and Infrared (IR) Spectroscopy. TLC provides a rapid, qualitative assessment of the number of components in a mixture, while IR spectroscopy is used to confirm the presence of the desired functional groups and the absence of impurities.
A common method for synthesizing this compound is the oxidation of fluorene.[1][2] This process can sometimes be incomplete, leaving unreacted fluorene as the primary impurity.
Experimental Protocols
Detailed methodologies for both TLC and IR spectroscopy are provided below. These protocols are designed to be clear and reproducible for the analysis of a synthesized this compound sample.
Thin-Layer Chromatography (TLC) Protocol
TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[3][4] The polarity of the compounds determines their rate of travel up the plate; less polar compounds travel further, resulting in a higher Retention Factor (Rf).[5]
Materials:
-
TLC plates (silica gel on aluminum or glass backing)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile Phase: 7:3 mixture of Hexane:Ethyl Acetate
-
Samples:
-
Standard: Pure this compound solution (1 mg/mL in dichloromethane)
-
Standard: Pure fluorene solution (1 mg/mL in dichloromethane)
-
Co-spot: A mixture of the this compound and fluorene standards
-
Synthesized Product: Crude this compound sample solution (1 mg/mL in dichloromethane)
-
-
UV lamp (254 nm)
Procedure:
-
Prepare the Chamber: Pour the 7:3 Hexane:Ethyl Acetate mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark four distinct points on this line for spotting.
-
Spot the Plate: Using separate capillary tubes, apply a small spot of each of the four samples onto the marked points at the origin. The spots should be small and concentrated.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Close the lid and allow the solvent front to ascend the plate.
-
Complete the Run: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the position of the solvent front with a pencil.
-
Visualize and Analyze: Allow the plate to dry completely. Visualize the spots under a UV lamp. This compound appears as a yellow spot under visible light, while fluorene requires UV light for visualization. Circle the spots with a pencil and calculate the Rf value for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Infrared (IR) Spectroscopy Protocol
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The presence of a strong carbonyl (C=O) peak and the absence of certain other peaks are key indicators of pure this compound.
Materials:
-
FTIR spectrometer
-
Sample holder (e.g., Attenuated Total Reflectance (ATR) crystal or KBr press)
-
Synthesized this compound sample (solid)
-
Spatula
Procedure (using ATR):
-
Background Scan: Ensure the ATR crystal is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the dry, solid synthesized this compound onto the ATR crystal.
-
Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically over a range of 4000-600 cm⁻¹.
-
Clean and Analyze: Clean the crystal thoroughly after the measurement. Analyze the resulting spectrum, paying close attention to the key functional group regions to identify characteristic peaks for this compound and the potential absence or presence of peaks from impurities like fluorene.
Data Presentation and Comparison
The following table summarizes the expected results from TLC and IR analysis, providing a clear benchmark for assessing the purity of the synthesized this compound. The primary impurity considered is the starting material, fluorene.
| Compound | Structure | Expected Rf Value (7:3 Hexane:EtOAc) | Characteristic IR Peaks (cm⁻¹) |
| This compound (Product) | ~ 0.4 - 0.5 | ~1715 (strong, sharp C=O stretch) ~3050-3100 (sp² C-H stretch) | |
| Fluorene (Impurity) | ~ 0.8 - 0.9 | Absence of C=O peak ~2850-2950 (sp³ C-H stretch)~3050-3100 (sp² C-H stretch) |
Interpreting the Results:
-
TLC Analysis: A pure sample of this compound should show a single spot with an Rf value corresponding to the this compound standard. The presence of a second spot with a higher Rf value indicates contamination with the less polar fluorene.
-
IR Spectroscopy Analysis: A pure this compound sample will exhibit a distinct, strong absorption peak around 1715 cm⁻¹ corresponding to its ketone functional group. The absence of a peak in the 2850-2950 cm⁻¹ range confirms the absence of fluorene's sp³ C-H bonds.
Visualizing the Workflow
The logical flow of the purity assessment process, from the synthesized sample to the final analysis, is illustrated in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. odinity.com [odinity.com]
- 4. Separation Of Fluorene And 9 this compound - 900 Words | Bartleby [bartleby.com]
- 5. brainly.com [brainly.com]
Fluorenone Derivatives as Electron Acceptors in Organic Semiconductors: A Comparative Guide
For researchers, scientists, and professionals in drug development, the landscape of organic electronics is continually evolving. The selection of high-performance electron-accepting materials is a critical determinant in the efficiency and stability of organic semiconductors. Among the promising candidates, fluorenone derivatives have garnered significant attention due to their tunable electronic properties, good thermal stability, and potential for high charge carrier mobility. This guide provides a comparative analysis of various this compound derivatives, supported by experimental data, to aid in the selection of optimal components for organic solar cells (OSCs) and organic field-effect transistors (OFETs).
Performance Comparison of this compound Derivatives
The efficacy of this compound derivatives as electron acceptors is evaluated based on key performance metrics in both OSCs and OFETs. In organic solar cells, the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are paramount. For organic field-effect transistors, the electron mobility (μe) and the on/off current ratio are critical indicators of performance. The following table summarizes the performance of several notable this compound-based electron acceptors.
| Derivative Name/Acronym | Application | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| FTTCN [1] | OSC | - | - | Higher than FTTCN-M | - | 10.56 | 0.90 | 15.89 | 73.82 |
| FTTCN-M [1] | OSC | - | - | - | - | 10.08 | 0.93 | 15.19 | 71.37 |
| FRdCN2 [2] | OSC | - | - | - | - | 10.7 | - | - | - |
| Imide-functionalized this compound (FOI) based polymer [3] | OFET | - | -4.05 | 0.11 | - | - | - | - | - |
| Dicyanovinylene-functionalized fluorene derivative [4] | OFET | - | - | 0.0055 | ~10⁶ | - | - | - | - |
| This compound derivative with alkylated double thiophene | OFET | - | - | 0.02 (hole mobility) | 10⁷ | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are representative experimental protocols for the synthesis of this compound derivatives and the fabrication of organic semiconductor devices.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves condensation reactions. For instance, thiosemicarbazone derivatives of this compound can be synthesized by reacting thiosemicarbazide or its N-substituted derivatives with a this compound precursor. The general procedure is as follows:
-
Dissolution: The this compound precursor is dissolved in a suitable solvent, such as ethanol.
-
Addition of Reagent: A solution of thiosemicarbazide in the same solvent is added to the this compound solution.
-
Catalysis: A few drops of a catalyst, such as concentrated sulfuric acid, may be added to facilitate the reaction.
-
Reflux: The reaction mixture is refluxed for several hours.
-
Purification: The resulting solid product is filtered, washed, and purified, typically by recrystallization, to yield the desired this compound derivative.
Characterization of the synthesized compounds is performed using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-vis) spectroscopy.
Device Fabrication and Characterization
Organic Solar Cell (OSC) Fabrication:
A common architecture for organic solar cells is the bulk heterojunction (BHJ), where the electron donor and acceptor materials are blended together. A typical fabrication process for a this compound-based OSC involves the following steps:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A hole transport layer, such as PEDOT:PSS, is spin-coated onto the ITO substrate and annealed.
-
Active Layer Deposition: A solution of the this compound derivative (acceptor) and a suitable polymer donor is spin-coated on top of the HTL in an inert atmosphere. The film is then annealed to optimize the morphology.
-
Electron Transport Layer (ETL) and Cathode Deposition: An electron transport layer and a metal cathode (e.g., aluminum) are sequentially deposited via thermal evaporation under high vacuum.
Organic Field-Effect Transistor (OFET) Fabrication:
OFETs are typically fabricated in a bottom-gate, top-contact configuration:
-
Substrate and Gate Electrode: A heavily doped silicon wafer with a thermally grown silicon dioxide layer serves as the substrate and gate electrode, respectively.
-
Dielectric Surface Treatment: The SiO₂ surface is treated with a self-assembled monolayer, such as octadecyltrichlorosilane (OTS), to improve the semiconductor-dielectric interface.
-
Semiconductor Deposition: The this compound derivative is deposited onto the treated substrate, either by vacuum deposition or solution shearing.
-
Source and Drain Electrodes: Gold source and drain electrodes are then thermally evaporated onto the semiconductor layer through a shadow mask.
Characterization: The performance of the fabricated devices is characterized under simulated solar illumination (for OSCs) or by measuring the transfer and output characteristics using a semiconductor parameter analyzer (for OFETs).
Structure-Performance Relationship
The performance of this compound derivatives as electron acceptors is intrinsically linked to their molecular structure. Modifications to the this compound core, including the introduction of different functional groups and the extension of the π-conjugated system, allow for the fine-tuning of their electronic and optical properties.
Caption: Relationship between molecular structure, properties, and device performance.
The diagram above illustrates the logical flow from molecular design to device performance. The core this compound structure can be modified with electron-withdrawing groups to lower the LUMO energy level, which is crucial for achieving a high open-circuit voltage in OSCs. Extending the π-conjugation of the molecule can reduce the band gap and red-shift the absorption spectrum, leading to enhanced light harvesting and potentially higher power conversion efficiency. Furthermore, side-chain engineering plays a vital role in influencing the molecular packing in the solid state, which directly governs the electron mobility and, consequently, the on/off ratio and overall device performance. By carefully tuning these structural parameters, researchers can rationally design new this compound derivatives with optimized properties for high-performance organic semiconductor applications.
References
A Comparative Kinetic Analysis of Fluorenone Oxidation and Other Polycyclic Aromatic Hydrocarbons
A detailed examination of the oxidation kinetics of fluorenone in comparison to other prevalent polycyclic aromatic hydrocarbons (PAHs) reveals significant insights into their relative environmental persistence and reactivity. This guide synthesizes available experimental data to provide a clear comparison of reaction rates and elucidates the methodologies employed in these kinetic studies.
The oxidative degradation of polycyclic aromatic hydrocarbons is a critical area of research due to the ubiquitous nature and toxicological concerns associated with these compounds. Understanding the kinetics of these reactions is paramount for developing effective remediation strategies and for modeling their fate in various environmental compartments. This guide focuses on the comparative kinetic analysis of this compound, a three-ring PAH containing a ketone group, against other well-studied PAHs such as naphthalene, phenanthrene, anthracene, and pyrene.
Comparative Kinetic Data for PAH Oxidation
The susceptibility of a PAH to oxidation is quantified by its reaction rate constant (k). A higher rate constant signifies a faster reaction and, consequently, a lower environmental persistence. The following table summarizes the second-order rate constants for the aqueous-phase oxidation of this compound and other selected PAHs by hydroxyl radicals (•OH), a highly reactive oxygen species prevalent in many advanced oxidation processes and natural aquatic systems.
| Polycyclic Aromatic Hydrocarbon (PAH) | Oxidant | Rate Constant (k) [M⁻¹s⁻¹] | Temperature (°C) | Reference |
| This compound | •OH (gas-phase, estimated) | 3.7 x 10⁹ | 25 | [1] |
| Naphthalene | •OH | 5.0 x 10⁹ - 1.2 x 10¹⁰ | 20-22 | [2][3] |
| Phenanthrene | •OH | 1.34 x 10¹⁰ | 20 | [2] |
| Anthracene | •OH | 5.13 x 10⁷ (apparent) | Not Specified | [4] |
| Pyrene | •OH | 2.53 x 10¹⁰ | Not Specified |
Note: The rate constant for this compound is an estimated value for the gas-phase reaction, as experimental data for its aqueous-phase oxidation by hydroxyl radicals is limited in the reviewed literature. The value has been converted from cm³/molecule·s to M⁻¹s⁻¹ for comparison.
Experimental Protocols
The determination of kinetic parameters for PAH oxidation involves carefully controlled laboratory experiments. A general methodology for these studies is outlined below, based on protocols described in the cited literature.
General Experimental Setup for Aqueous-Phase Oxidation Kinetics
A common approach for studying the aqueous-phase oxidation of PAHs is the use of a batch reactor system.
1. Reagent Preparation:
-
PAH Stock Solutions: Stock solutions of the target PAH (e.g., this compound, naphthalene, phenanthrene) are prepared in a suitable organic solvent (e.g., methanol, acetonitrile) due to their low aqueous solubility.
-
Oxidant Solution: The oxidant, such as a source of hydroxyl radicals (e.g., hydrogen peroxide for UV photolysis, Fenton's reagent), is prepared in deionized water.
-
Buffer Solutions: The pH of the reaction mixture is controlled using appropriate buffer solutions to maintain constant experimental conditions.
2. Kinetic Runs:
-
A known volume of the aqueous solution containing the PAH is placed in a temperature-controlled reactor.
-
The reaction is initiated by the addition of the oxidant.
-
For photo-oxidation studies, the reactor is irradiated with a light source of a specific wavelength (e.g., UV lamp).
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
3. Sample Analysis:
-
The reaction in the aliquots is quenched immediately, often by the addition of a substance that consumes the residual oxidant (e.g., sodium sulfite).
-
The concentration of the parent PAH is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS).
4. Data Analysis:
-
The concentration of the PAH is plotted against time.
-
The reaction rate constants are determined by fitting the experimental data to an appropriate kinetic model (e.g., pseudo-first-order or second-order).
Reaction Pathways and Experimental Workflow
The oxidation of PAHs can proceed through various pathways, often initiated by the addition of an oxidant to the aromatic ring or abstraction of a hydrogen atom. The following diagrams illustrate a generalized experimental workflow for kinetic analysis and a simplified conceptual representation of PAH oxidation.
References
benchmarking the performance of fluorenone-containing polymers against current industry standards
A new class of conjugated polymers is demonstrating significant potential in enhancing the efficacy and precision of drug delivery systems. This guide provides a comprehensive performance benchmark of fluorenone-containing polymers against current industry standards, offering researchers, scientists, and drug development professionals a thorough comparison supported by experimental data.
This compound-containing polymers are emerging as a versatile platform in the field of nanomedicine, particularly for cancer therapy. Their unique photophysical properties, combined with their ability to self-assemble into nanoparticles, offer distinct advantages for theranostic applications, enabling simultaneous drug delivery and real-time imaging. This guide will delve into the performance metrics of these novel polymers, drawing comparisons with established industry standards such as Poly(lactic-co-glycolic acid) (PLGA) and PEGylated liposomes.
Performance Benchmarks: A Head-to-Head Comparison
The efficacy of a drug delivery vehicle is determined by several key parameters, including drug loading capacity, encapsulation efficiency, particle size, stability, and drug release kinetics. The following tables summarize the performance of this compound-containing polymers in comparison to PLGA-based nanoparticles and PEGylated liposomes.
| Parameter | This compound-Containing Polymers | PLGA Nanoparticles | PEGylated Liposomes | References |
| Drug Loading Capacity (DLC) (%) | Up to ~50% for Doxorubicin | 5-20% (drug dependent) | 5-15% (drug dependent) | [1][2] |
| Encapsulation Efficiency (EE) (%) | Often >95% | 50-90% (method dependent) | 60-95% (method dependent) | [1][2] |
| Particle Size (nm) | 50 - 200 nm | 100 - 500 nm | 80 - 200 nm | [3] |
| Key Advantages | Intrinsic fluorescence for imaging, high drug loading, stimuli-responsive release | Biodegradable, FDA approved, well-established | Biocompatible, long circulation time, established clinical use | |
| Key Disadvantages | Newer technology, long-term toxicity data pending | Potential for acidic microenvironment, burst release | Lower drug loading, potential for immunogenicity |
Table 1: Comparative Performance Metrics of Drug Delivery Platforms. This table highlights the key performance indicators for this compound-containing polymers against industry-standard PLGA nanoparticles and PEGylated liposomes.
In Vitro & In Vivo Efficacy: A Snapshot
The therapeutic success of a drug delivery system is ultimately determined by its performance in biological systems. This compound-based systems have demonstrated promising results in preclinical studies.
| Performance Metric | This compound-Polymer-Drug Conjugate | Free Drug (e.g., Doxorubicin) | References |
| Cellular Uptake | Enhanced uptake in cancer cells | Lower uptake | |
| In Vivo Tumor Accumulation | Significantly higher accumulation at the tumor site | Rapid clearance from circulation | |
| Therapeutic Efficacy | Enhanced tumor growth inhibition | Lower efficacy at equivalent doses | |
| Systemic Toxicity | Reduced side effects compared to free drug | Higher systemic toxicity |
Table 2: Preclinical Efficacy of this compound-Polymer Drug Delivery. This table summarizes the enhanced performance of drug-loaded this compound polymer nanoparticles compared to the administration of the free drug in preclinical cancer models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound-containing polymer nanoparticles.
Synthesis of this compound-Based Nanoparticles
The synthesis of this compound-containing polymers typically involves condensation reactions to create the polymer backbone. Nanoparticles are then formulated through methods such as nanoprecipitation.
A typical nanoprecipitation protocol:
-
Dissolve the this compound-containing polymer in a water-miscible organic solvent (e.g., tetrahydrofuran).
-
The drug to be encapsulated is co-dissolved in this organic phase.
-
This organic solution is then rapidly injected into a large volume of an aqueous solution (the anti-solvent) under vigorous stirring.
-
The sudden change in solvent polarity causes the polymer and drug to co-precipitate, forming nanoparticles.
-
The organic solvent is subsequently removed by evaporation under reduced pressure.
-
The resulting nanoparticle suspension is purified, often by dialysis or centrifugation, to remove any remaining free drug or solvent.
Characterization of Nanoparticles
A suite of analytical techniques is employed to characterize the physicochemical properties of the formulated nanoparticles.
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution of the nanoparticles. The zeta potential, a measure of surface charge and stability, is also measured using the same instrument.
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) are used to visualize the shape and surface morphology of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug is typically determined by lysing the nanoparticles with a suitable solvent and quantifying the drug concentration using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) are calculated using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Studies
To evaluate the drug release kinetics, drug-loaded nanoparticles are incubated in a release medium (e.g., phosphate-buffered saline at different pH values to simulate physiological and tumor microenvironments) at 37°C. At predetermined time points, samples are withdrawn, and the amount of released drug is quantified.
Visualizing the Advantage: Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the proposed mechanisms of action for this compound-based drug delivery systems.
Caption: Experimental workflow for developing and evaluating this compound-based nanoparticles.
Caption: Proposed mechanism of action for this compound-based drug delivery systems in cancer therapy.
Conclusion
This compound-containing polymers represent a promising new frontier in drug delivery, offering a unique combination of high drug loading capacity, stimuli-responsive release, and built-in imaging capabilities. While they are at an earlier stage of development compared to established platforms like PLGA and liposomes, the initial data suggests they have the potential to overcome some of the limitations of current standards. Further research, particularly long-term in vivo studies and direct comparative benchmarking, will be crucial in fully elucidating their clinical potential. The versatility of their chemistry opens up exciting possibilities for the design of next-generation theranostics for a range of diseases.
References
- 1. High Drug Loading and Sub-Quantitative Loading Efficiency of Polymeric Micelles Driven by Donor-Receptor Coordination Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. A this compound-based conjugated polymer nanoparticle applied in drug delivery with real-time detection (color change) via the AILE mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of Fluorenone and Its Analogues: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of fluorenone and its structural analogues based on Density Functional Theory (DFT) studies. The objective is to offer a clear comparison of their performance with supporting computational data, aiding in the rational design of novel organic materials and therapeutic agents.
Introduction to this compound and its Analogues
This compound is a polycyclic aromatic ketone known for its applications in organic electronics, optoelectronic devices, and as a scaffold in medicinal chemistry.[1][2] Its electron-withdrawing carbonyl group significantly influences its electronic properties.[3][4][5] Structural modifications to the this compound core can modulate these properties, making its analogues promising candidates for various applications. This guide focuses on the comparative electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their energy gap (Egap), which are crucial determinants of a molecule's chemical reactivity, stability, and charge transport characteristics.
Comparative Analysis of Electronic Properties
The electronic properties of this compound and its analogues have been investigated using DFT, a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The following tables summarize key quantitative data from these studies.
Table 1: Comparative Electronic Properties of this compound and Fluorenol
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |
| This compound | -7.99 | -1.53 | 6.46 |
| Fluorenol | -7.56 | -1.65 | 5.91 |
Data sourced from computational modeling at the CAM-B3LYP/6-311+G level.
A comparative study between this compound and its analogue, fluorenol, reveals that fluorenol possesses a smaller HOMO-LUMO gap. This suggests that fluorenol may exhibit better charge transport properties. The hydroxyl group in fluorenol, in contrast to the carbonyl group in this compound, imparts tunable electronic properties through hydrogen bonding.
Table 2: HOMO-LUMO Energy Gaps of this compound-based Systems with and without an Electric Field
| System | Electric Field Strength (10-4 a.u.) | Energy Gap (Egap) (eV) |
| Au-Fluorenone-Au | 0 | 2.57 |
| 20 | 4.05 | |
| 40 | 3.74 | |
| 60 | 3.28 | |
| 80 | 2.94 | |
| 100 | 2.60 | |
| Au-Fluorenol-Au | 0 | 1.25 |
Data sourced from computational modeling at the CAM-B3LYP/6-311+G level.
When placed between gold electrodes, the fluorenol-based system (Au-Fluorenol-Au) exhibits a significantly smaller energy gap compared to the this compound-based system (Au-Fluorenone-Au) in the absence of an electric field. The application of an external electric field modulates the energy gap of the this compound system.
Influence of Substituents on Electronic Properties
Systematic studies on various 9-fluorenone derivatives have demonstrated that the HOMO-LUMO energy gap can be predictably tuned by introducing different substituent groups.
-
Electron-donating substituents tend to decrease the HOMO-LUMO gap and increase the energy levels of both the HOMO and LUMO.
-
Electron-withdrawing substituents generally lead to an increase in the HOMO-LUMO gap.
-
Increasing conjugation in the molecular structure decreases the HOMO-LUMO gap, raises the HOMO energy level, and lowers the LUMO energy level.
These trends provide a valuable framework for designing this compound-based materials with tailored electronic and optoelectronic properties.
Experimental and Computational Protocols
The data presented in this guide are primarily derived from DFT calculations. The accuracy of these calculations is highly dependent on the chosen computational methodology.
Computational Details for this compound and Fluorenol Study:
-
Software: Gaussian 09W
-
Method: Density Functional Theory (DFT)
-
Functional: CAM-B3LYP
-
Basis Set: 6-311+G
-
Initial Geometries: Designed using GaussView and subsequently optimized.
Computational Details for this compound Thiosemicarbazone Derivatives Study:
-
Method: Density Functional Theory (DFT)
-
Functional: M06
-
Basis Set: 6-311G(d,p)
-
Analyses: Natural Bond Orbital (NBO) analysis was used to evaluate orbital stability and charge transfer. Fourier-transform infrared (FTIR) and UV-visible spectra were also computed using the same level of theory.
Workflow for Comparative DFT Studies
The following diagram illustrates a typical workflow for conducting comparative DFT studies on molecular analogues.
Caption: Workflow of a comparative DFT study.
Conclusion
DFT studies provide valuable insights into the electronic properties of this compound and its analogues. The HOMO-LUMO energy gap, a key parameter for predicting molecular reactivity and charge transport capabilities, can be effectively tuned through structural modifications. The presented data and methodologies offer a foundation for researchers and drug development professionals to design and screen novel this compound-based compounds with desired electronic characteristics for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of this compound derivatives with electrical properties explored using density functional theory (DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DFT and QTAIM analysis of fluorenol and this compound in molecular nanoelectronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DFT and QTAIM analysis of fluorenol and this compound in molecular nanoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Efficient Oxidation of Fluorene to Fluorenone
For Researchers, Scientists, and Drug Development Professionals
The transformation of fluorene to 9-fluorenone is a pivotal reaction in organic synthesis, providing a key intermediate for the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and specialized polymers. The efficiency and environmental impact of this oxidation process are of paramount importance in both academic research and industrial applications. This guide provides an objective comparison of different catalytic systems for this conversion, supported by experimental data and detailed methodologies.
Comparative Analysis of Catalytic Systems
The choice of a catalytic system for the oxidation of fluorene to fluorenone is often a trade-off between reaction efficiency, cost, scalability, and environmental considerations. Below is a summary of quantitative data from various reported methods, highlighting the performance of different catalytic approaches.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Fluorene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Citation |
| Base-Catalyzed Aerobic Oxidation | ||||||||
| KOH | Air | THF | Room Temp | 1-8 | >99 | >99 | 98-99 | [1][2][3] |
| Graphene-supported KOH | O₂ | DMF | Room Temp | 10 | >99 | >99 | ~100 | [4] |
| Heterogeneous Catalysis | ||||||||
| MnO₂ (OMS-2) | Air | Hexane | Reflux | N/A | High | N/A | N/A | [5] |
| Copper-doped Co₃O₄ | O₂ | N/A | N/A | N/A | 99 | 99 | N/A | |
| Phase-Transfer Catalysis | ||||||||
| Quaternary Ammonium Salt | Air/O₂ | Aprotic, water-immiscible | Ambient | N/A | ~100 | ~100 | ~90 | |
| Crown Ether | O₂ | Aromatic solvent/Water | 50-65 | N/A | 100 | 100 | N/A | |
| Nanoporous Gold Catalysis | ||||||||
| npAu (0.53 at% Ag) | TBHP | N/A | 90 | 3 | 76 | N/A | N/A |
Note: "N/A" indicates that the specific data point was not available in the cited sources. High conversion and selectivity were reported without a specific numerical value.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Base-Catalyzed Aerobic Oxidation using KOH in THF
This method represents a simple, efficient, and environmentally friendly approach to this compound synthesis.
Materials:
-
9H-Fluorene
-
Potassium Hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Distilled Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9H-fluorene in anhydrous THF. A typical weight ratio of 9H-fluorene to THF is between 1:4 and 1:6.
-
Addition of Base: To the stirring solution, add potassium hydroxide. The molar ratio of 9H-fluorene to KOH can range from 1:0.5 to 1:2.5.
-
Reaction: Allow the reaction mixture to stir at room temperature under a normal atmosphere (air oxidation) for 1 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the potassium hydroxide.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF.
-
Purification: Wash the resulting solid residue three times with distilled water and then dry to obtain the 9-fluorenone product. The reported yield is between 98-99% with a purity of 99-99.5%.
Heterogeneous Catalysis using Graphene-Supported KOH
This protocol enhances the base-catalyzed system by improving the dispersion of the catalyst, leading to high efficiency.
Materials:
-
9H-Fluorene
-
Potassium Hydroxide (KOH)
-
Graphite
-
N,N-dimethylformamide (DMF)
Procedure:
-
Catalyst Preparation: Prepare the graphene-supported KOH composite by adding 5% by weight of graphite sheets to a solution of KOH in DMF and sonicating the mixture.
-
Reaction Setup: In a reaction vessel, add the graphene-supported KOH composite to DMF.
-
Addition of Substrate: Add 9H-fluorene to the alkaline solution.
-
Reaction: Stir the mixture at room temperature under an oxygen atmosphere for approximately 10 hours.
-
Work-up and Recycling: The solvent and catalyst can be recycled and reused. The product is isolated from the reaction mixture, likely through filtration and solvent evaporation, followed by purification. This method reportedly achieves a quantitative yield of 9-fluorenone.
Phase-Transfer Catalysis
This method is particularly useful for reactions involving reactants in different phases, in this case, an organic phase containing fluorene and an aqueous phase with the alkali.
Materials:
-
Fluorene
-
Alkali metal hydroxide (e.g., 40% aqueous NaOH)
-
Aprotic, water-immiscible organic solvent (e.g., α-methyl naphthalene)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether)
-
Air or Oxygen
Procedure:
-
Reaction Setup: Prepare a suspension of fluorene in the chosen aprotic, water-immiscible organic solvent.
-
Addition of Aqueous Phase and Catalyst: Add the aqueous alkali metal hydroxide solution and the phase-transfer catalyst to the reaction mixture.
-
Reaction: Intimately mix the organic and aqueous phases while bubbling air or oxygen through the mixture at ambient temperature.
-
Isolation: After the reaction is complete, the pure this compound can be separated from the reaction mixture. This method can achieve a fluorene conversion of 100% with 100% selectivity for this compound.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the catalytic oxidation of fluorene to this compound, applicable to the various systems described.
Caption: Generalized experimental workflow for the catalytic oxidation of fluorene.
This guide aims to provide a comprehensive overview to assist researchers in selecting the most suitable catalytic system for their specific needs in the synthesis of this compound. The choice will depend on factors such as the desired scale, available resources, and environmental considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN1962597A - Oxidation preparation method for 9- this compound compound from fluorine compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Fluorenone
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Fluorenone, including detailed operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate personal protective equipment. The required PPE for handling this compound is summarized below. For larger spills, more comprehensive protection is necessary.[1]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles | Conforming to EN 166 (EU) or NIOSH (US) standards is essential to prevent eye irritation from splashes or airborne particles.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves with a minimum layer thickness of 0.11 mm and a breakthrough time of 480 minutes are recommended.[3][4] Always inspect gloves before use and dispose of them properly after handling. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | Provides a barrier against skin contact. For larger quantities or significant exposure risk, consider impervious or fire/flame-resistant clothing. |
| Respiratory Protection | Dust respirator or use in a well-ventilated area | A NIOSH-approved respirator should be used if ventilation is inadequate or dust is generated. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. In case of a large spill, a self-contained breathing apparatus should be used. |
Hazard Identification and First Aid
This compound is classified as a hazardous chemical that can cause serious eye irritation and skin irritation. One safety data sheet indicates it may cause cancer (Carc. 1B). It is crucial to be aware of these hazards and the appropriate first-aid measures.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, call a physician. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Procedural Workflow for Handling this compound
A systematic approach is essential to minimize exposure and contamination risks. The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
